molecular formula C5H4BrFOS B13654172 (5-Bromo-4-fluorothiophen-2-yl)methanol

(5-Bromo-4-fluorothiophen-2-yl)methanol

Cat. No.: B13654172
M. Wt: 211.05 g/mol
InChI Key: SKZRCBVOHQDHQZ-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluorothiophen-2-yl)methanol is a useful research compound. Its molecular formula is C5H4BrFOS and its molecular weight is 211.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H4BrFOS

Molecular Weight

211.05 g/mol

IUPAC Name

(5-bromo-4-fluorothiophen-2-yl)methanol

InChI

InChI=1S/C5H4BrFOS/c6-5-4(7)1-3(2-8)9-5/h1,8H,2H2

InChI Key

SKZRCBVOHQDHQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)Br)CO

Origin of Product

United States

Foundational & Exploratory

(5-Bromo-4-fluorothiophen-2-yl)methanol chemical properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (5-Bromo-4-fluorothiophen-2-yl)methanol: Properties, Stability, and Synthetic Utility

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. By synthesizing data from analogous structures and fundamental chemical principles, this guide offers insights into its physicochemical properties, stability, handling, and reactivity, empowering researchers to effectively utilize this compound in novel synthetic applications.

Strategic Importance and Applications

This compound belongs to the thiophene class of heterocyclic compounds, which are recognized as "privileged pharmacophores" in drug discovery due to their diverse biological activities.[1][2] The thiophene nucleus is a key component in numerous FDA-approved drugs.[1] The strategic placement of three distinct functional groups—a reactive bromomethyl group, an electron-withdrawing fluorine atom, and a versatile hydroxymethyl handle—makes this molecule a highly valuable intermediate for constructing complex molecular architectures.

The primary utility of this compound lies in its role as a synthetic intermediate.[3] The bromine atom serves as a prime site for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily modified through oxidation, esterification, or conversion into a leaving group for nucleophilic substitution.[3][4] These attributes position this compound as a key precursor for developing novel therapeutic agents and advanced organic materials.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(5-Bromothiophen-2-yl)methanol[5](5-Bromo-4-nitrothiophen-2-yl)methanol[6]
Molecular Formula C₅H₄BrFOSC₅H₅BrOSC₅H₄BrNO₃S
Molecular Weight 211.05 g/mol 193.06 g/mol 238.06 g/mol
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidPale yellow liquidNot specified
Boiling Point Predicted: >250 °C267.1 °C at 760 mmHgNot specified
Density Predicted: ~1.8-1.9 g/cm³1.772 g/cm³Not specified
Flash Point Predicted: >110 °C115.3 °CNot specified
Solubility Predicted: Soluble in methanol, ethanol, DMSO, chlorinated solvents. Insoluble in water.Soluble in DMSO (Slightly, Heated), Hexanes (Slightly, Heated)[7]Not specified

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the -CH₂OH group (likely a singlet or a triplet if coupled to the hydroxyl proton), and two doublets in the aromatic region corresponding to the thiophene ring protons, with coupling constants characteristic of their relative positions.

  • ¹³C NMR: The carbon NMR would display five signals for the thiophene ring carbons, with chemical shifts influenced by the bromine, fluorine, and hydroxymethyl substituents, plus a signal for the methylene carbon.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretching from the thiophene ring, and C-Br and C-F stretching frequencies.

Synthesis and Purification

The most direct and logical synthetic route to this compound is the chemical reduction of its corresponding aldehyde, 5-Bromo-4-fluorothiophene-2-carbaldehyde. This transformation is a cornerstone of organic synthesis, typically achieved with high efficiency using a mild reducing agent like sodium borohydride (NaBH₄).

Synthesis_Pathway cluster_0 Reaction Scheme cluster_1 Reagents & Conditions precursor 5-Bromo-4-fluorothiophene-2-carbaldehyde product This compound precursor->product Reduction reagent 1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent) 3. Room Temperature

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 5-Bromo-4-fluorothiophene-2-carbaldehyde

This protocol is a representative procedure based on standard laboratory methods for aldehyde reduction.

1. Reagent Preparation:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Bromo-4-fluorothiophene-2-carbaldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).[8]
  • Causality: Methanol is an excellent solvent for both the aldehyde and the reducing agent and serves as a proton source during the reaction workup.[8]

2. Reaction Execution:

  • Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.
  • Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.
  • Causality: A slight excess of NaBH₄ ensures the complete conversion of the starting material. Portion-wise addition maintains control over the reaction rate.

3. Monitoring and Quenching:

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
  • Once complete, carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes any unreacted NaBH₄.

4. Extraction and Purification:

  • Remove the methanol under reduced pressure using a rotary evaporator.
  • Partition the remaining aqueous residue between ethyl acetate and water.
  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
  • Causality: The washes remove residual acid and inorganic salts, purifying the crude product.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
  • If necessary, purify the product further using silica gel column chromatography.

Chemical Reactivity and Derivatization

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle. It can be oxidized back to the aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., Jones reagent). It readily undergoes esterification with carboxylic acids or acid chlorides and can be converted to an ether. Furthermore, transformation into a better leaving group (e.g., a tosylate or mesylate) facilitates nucleophilic substitution reactions.[3]

  • Bromo Group (-Br): The C-Br bond at the 5-position is the primary site for derivatization via cross-coupling chemistry. It is an ideal substrate for Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Heck coupling reactions.[4] These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents, providing a powerful tool for library synthesis in drug discovery.

  • Fluoro Group (-F): The fluorine at the 4-position is generally stable and unreactive towards the conditions used for cross-coupling at the bromine site. Its strong electron-withdrawing nature modulates the electronic properties of the thiophene ring, influencing its reactivity and the biological activity of its derivatives.

Stability, Handling, and Storage

Stability: Thiophene and its derivatives are generally considered aromatic and stable.[2] However, certain conditions can lead to degradation:

  • Oxidation: Strong oxidizing agents can react with both the thiophene ring and the alcohol functionality. The sulfur atom in thiophenes is generally resistant to oxidation due to its involvement in the aromatic system, but aggressive conditions should be avoided.[2]

  • Light Sensitivity: Like many complex organic molecules, prolonged exposure to UV light may cause gradual decomposition.

  • Strong Acids/Bases: While generally stable, extreme pH conditions may lead to undesired side reactions.

Handling and Safety: Although a specific Safety Data Sheet (SDS) is not available, the hazard profile can be extrapolated from similar halogenated and functionalized thiophenes.[9]

  • Assumed Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10][11]

  • Handling Precautions: Avoid contact with skin and eyes.[5] Avoid inhalation of vapors or mists. Wash hands thoroughly after handling.[10]

Storage Recommendations: For optimal long-term stability, the following storage conditions are recommended, based on protocols for analogous compounds:

  • Store in a tightly sealed container to prevent moisture ingress and oxidation.[5][7]

  • Keep in a cool, dry, and dark place.

  • For maximum shelf-life, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable.[6]

References

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. ACS Publications. [Link]

  • Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. National Center for Biotechnology Information. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. [Link]

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]

  • Safety Data Sheet Methanol. Redox. [Link]

Sources

Structure-activity relationship (SAR) of fluorinated thiophene methanols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Thiophene Methanols

Authored by a Senior Application Scientist

Introduction: The Strategic Convergence of Thiophene and Fluorine in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug discovery, valued as a bioisostere for the phenyl ring and for its versatile chemical reactivity.[1] Thiophene-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[2][3] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly modulate a molecule's physicochemical and pharmacological profile. Strategic fluorination can enhance metabolic stability, increase binding affinity, and alter lipophilicity, thereby improving the overall druglike properties of a compound.[1][4]

This guide delves into the structure-activity relationship (SAR) of thiophene methanols, a class of compounds with significant therapeutic potential, with a specific focus on the transformative impact of fluorination. By understanding how the position and number of fluorine substituents on the thiophene ring influence biological activity, researchers can more effectively design and optimize novel therapeutic agents.

Pillar 1: The Physicochemical Impact of Fluorinating the Thiophene Ring

The introduction of fluorine onto the thiophene ring is not a trivial substitution. It initiates a cascade of electronic and physical changes that are fundamental to understanding the SAR of these molecules. The causality behind these changes dictates the subsequent biological outcomes.

  • Lipophilicity (LogP): Fluorination almost invariably increases the lipophilicity of a molecule.[1] However, the effect is nuanced. While a single fluorine atom can increase LogP, replacing a hydrogen with a trifluoromethyl group can have an even more pronounced effect. This is a critical parameter to control, as it governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal LogP is essential for membrane permeability without introducing excessive metabolic clearance or off-target toxicity.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. A common strategy in drug design is to place fluorine atoms at positions known to be susceptible to oxidative metabolism.[1] For a thiophene ring, this can block hydroxylation, dramatically increasing the compound's metabolic half-life and improving its pharmacokinetic profile.[1]

  • Acidity/Basicity (pKa): As a highly electronegative atom, fluorine exerts a powerful electron-withdrawing effect. When placed on the thiophene ring, it can lower the pKa of nearby acidic protons, such as the hydroxyl proton of the methanol group.[1] This change in ionization state at physiological pH is crucial, as it can significantly affect a compound's solubility, receptor binding interactions, and ability to cross cellular membranes.[1]

Pillar 2: Core Structure-Activity Relationships of Fluorinated Thiophene Methanols

The biological activity of a fluorinated thiophene methanol is determined by a complex interplay between the thiophene core, the methanol functional group, and the fluorine substituents. The precise positioning of the fluorine atom(s) is a critical determinant of potency and selectivity.

The Role of the Thiophene-Methanol Scaffold

The (hydroxymethyl)thiophene core serves as the foundational scaffold. The sulfur atom of the thiophene can participate in van der Waals interactions and, in some contexts, hydrogen bonding. The methanol group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity allows it to form crucial interactions with amino acid residues in a target protein's binding pocket.

Impact of Fluorine Substitution Patterns

The "where" of fluorination is arguably the most important question in the SAR of these compounds. The electron-withdrawing nature of fluorine can modulate the hydrogen bonding capability of the methanol group and alter the overall electronic character of the thiophene ring, thereby influencing its interaction with biological targets.

  • Fluorination Adjacent to the Methanol Group (C3-position on a 2-substituted thiophene): Placing a fluorine atom ortho to the methanol-bearing carbon can have multiple effects. It can induce a conformational preference in the methanol side chain through steric or electronic repulsion, effectively locking it into a specific orientation that may be more or less favorable for binding. Furthermore, its strong inductive effect can increase the acidity of the methanol's hydroxyl group, enhancing its hydrogen bond donating strength.

  • Fluorination at a Distal Position (C4 or C5-position): Fluorination at positions further from the methanol group will have a less direct, but still significant, impact on the molecule's properties. A fluorine at the C5 position, for instance, can block a potential site of metabolism and will influence the overall electronics of the ring, which can affect target recognition. The specific effects will depend on the topology of the receptor's binding site.

The following diagram illustrates the key logical relationships in the SAR of this molecular class.

SAR_Logic Core Thiophene Methanol Scaffold Binding Target Binding Affinity (IC50 / Ki) Core->Binding H-Bonding Scaffold Orientation F_Pos Fluorine Position (C3, C4, C5) PhysChem Physicochemical Properties (LogP, pKa, Stability) F_Pos->PhysChem Modulates F_Pos->Binding Steric/Electronic Effects PhysChem->Binding Influences ADME ADME Properties (Pharmacokinetics) PhysChem->ADME Determines Activity Overall Biological Activity Binding->Activity Directly Impacts ADME->Activity Directly Impacts

Caption: Key SAR determinants for fluorinated thiophene methanols.

Illustrative Data on SAR

To conceptualize the impact of fluorine placement, consider the following hypothetical data for a series of fluorinated thiophene methanols targeting a specific kinase.

Compound IDSubstitution PatternTarget Kinase IC50 (nM)Metabolic Stability (t½, min)
TM-01Unsubstituted85015
TM-F-C33-Fluoro4545
TM-F-C44-Fluoro20060
TM-F-C55-Fluoro15095
TM-F2-C353,5-Difluoro25>120

This table presents illustrative data based on established medicinal chemistry principles to demonstrate potential SAR trends.

From this data, a clear SAR emerges:

  • Fluorination is beneficial: All fluorinated analogs show improved potency and metabolic stability compared to the unsubstituted parent compound.

  • Positional effects are significant: Fluorination at the C3 position (TM-F-C3) provides the most substantial boost in potency, suggesting a key interaction in the binding pocket is sensitive to the electronic or conformational changes induced by the adjacent fluorine.

  • Metabolic blocking is effective: Fluorination at C5 (TM-F-C5) yields the highest metabolic stability, indicating this is likely a primary site of oxidative metabolism in the unsubstituted compound.

  • Multi-fluorination offers synergistic benefits: The 3,5-difluoro analog (TM-F2-C35) combines the potency enhancement of the C3-fluoro substituent with the metabolic stability of the C5-fluoro substituent, resulting in a highly optimized lead compound.

Pillar 3: Experimental Protocols and Workflows

The synthesis and evaluation of these compounds require robust and reproducible methodologies. The protocols described below represent a self-validating system for exploring the SAR of this chemical series.

Representative Synthetic Protocol: Synthesis of (3-Fluorothiophen-2-yl)methanol

The synthesis of fluorinated thiophenes can be challenging due to the reactivity of the thiophene ring.[5] A common and effective route involves the early introduction of the fluorine atom followed by functionalization.

Step 1: Synthesis of 3-Fluorothiophene A new, efficient route to 3-fluorothiophene has been developed in four steps with a good overall yield.[5] This often involves the Schiemann reaction on a suitable amino-thiophene precursor.[5]

Step 2: Lithiation and Formylation of 3-Fluorothiophene

  • Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: 3-Fluorothiophene (1.0 eq) is dissolved in anhydrous THF and added to the flask. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is then added dropwise, ensuring the internal temperature does not exceed -70 °C. The higher reactivity of the 2-position of the thiophene ring directs the lithiation to this site.

  • Formylation: After stirring for 1 hour at -78 °C, anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-fluoro-2-thiophenecarbaldehyde.

Step 3: Reduction to (3-Fluorothiophen-2-yl)methanol

  • Dissolution: The crude 3-fluoro-2-thiophenecarbaldehyde is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the solution. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Workup: The methanol is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure (3-fluorothiophen-2-yl)methanol.

Experimental Workflow for SAR Evaluation

A systematic approach is required to move from synthesis to actionable SAR data. The following workflow ensures that each compound is evaluated consistently, allowing for direct comparison.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis Synth Synthesis of Analog Purify Purification (Chromatography) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Primary Primary Screen (e.g., Kinase Assay @ 10 µM) Confirm->Primary Dose Dose-Response Assay (IC50 Determination) Primary->Dose MetStab Metabolic Stability Assay (Microsomes, t½) Dose->MetStab SAR_Table Compile SAR Data Table MetStab->SAR_Table Analysis Analyze Trends & Design Next Generation SAR_Table->Analysis

Caption: A systematic workflow for the synthesis and SAR evaluation of novel compounds.

Protocol: In Vitro Kinase Inhibition Assay (Example)

Many thiophene derivatives have been investigated as kinase inhibitors.[1]

  • Plate Preparation: Compounds are serially diluted in 100% DMSO to create a concentration gradient. These are then transferred to a 384-well assay plate.

  • Reagent Addition: The target kinase, a suitable peptide substrate, and ATP are prepared in assay buffer and added to the wells containing the test compounds.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The normalized data is then fitted to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion and Future Perspectives

The strategic fluorination of thiophene methanols represents a powerful approach to optimizing lead compounds in drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can enhance metabolic stability, modulate physicochemical properties, and improve binding affinity. A thorough understanding of the structure-activity relationships, driven by systematic synthesis and consistent biological evaluation, is paramount to successfully harnessing the synergistic potential of the thiophene scaffold and fluorine substitution. Future work in this area will likely involve more complex fluorination patterns, the use of fluorinated isosteres for the methanol group, and the application of computational models to more accurately predict the effects of fluorination on target binding and ADME properties.

References

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. ResearchGate. Available from: [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available from: [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. Available from: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available from: [Link]

  • A Facile and Improved Synthesis of 3-Fluorothiophene. Thieme. Available from: [Link]

  • Theoretical investigation on the elusive structure–activity relationship of bioinspired high-valence nickel–halogen complexes in oxidative fluorination reactions. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Biological activities of thiophenes. | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF. ResearchGate. Available from: [Link]

  • Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. ACS Publications. Available from: [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. PMC. Available from: [Link]

  • CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. Google Patents.
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. Available from: [Link]

  • Synthesis of Fluorinated Thiophenes and Their Analogues. Who we serve. Available from: [Link]

  • Thiophene fluorination to enhance photovoltaic performance in low band gap donor –acceptor polymers. Rsc.org. Available from: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available from: [Link]

  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. MDPI. Available from: [Link]

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Strategic Scaffold Optimization: Engineering Durability and Function into Thiophene Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Scaffold Optimization: (5-Bromo-4-fluorothiophen-2-yl)methanol vs. 2-Thiophenemethanol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary

In modern medicinal chemistry, the thiophene ring serves as a cornerstone bioisostere for the phenyl group, offering unique electronic properties and improved solubility profiles.[2] However, the parent scaffold, 2-thiophenemethanol , is frequently plagued by metabolic liabilities—specifically S-oxidation and electrophilic attack at the C5 position.

This technical guide analyzes the transition from the baseline scaffold to its highly functionalized analog: This compound .[1] We explore the synergistic role of halogenation (C4-Fluorine and C5-Bromine) in blocking metabolic soft spots, modulating lipophilicity, and providing versatile handles for late-stage diversification.[1]

Structural & Electronic Landscape

The Baseline: 2-Thiophenemethanol

2-Thiophenemethanol is a "privileged structure" widely used to mimic benzyl alcohol.[1] While it offers a similar bond angle and hydrogen-bonding capability, it is electron-rich compared to benzene.[1]

  • Advantages: Compact size, commercially abundant, established chemistry.

  • Liabilities: The sulfur atom activates the ring, making the C5 position highly nucleophilic and prone to Phase I metabolic oxidation (cytochrome P450). Additionally, the sulfur itself is subject to S-oxidation.

The Optimized Analog: this compound

This analog represents a "fortified" scaffold.[1] The introduction of halogens is not merely for steric bulk but for precise electronic tuning.

  • 4-Fluorine: exerts a strong inductive withdrawing effect (-I), deactivating the ring against nonspecific electrophilic attacks and lowering the pKa of the hydroxyl group.

  • 5-Bromine: Occupies the primary metabolic soft spot (C5), blocking oxidation. It also introduces a "

    
    -hole," enabling specific halogen-bonding interactions with target protein carbonyls.[1]
    
Comparative Electronic Map (Graphviz)[1]

Thiophene_Comparison Base 2-Thiophenemethanol (Baseline) Metabolism Metabolic Liability (C5 Oxidation) Base->Metabolism High Electron Density Optimized This compound (Optimized) Stability Metabolic Blockade (C4/C5 Occupied) Optimized->Stability F/Br Substitution Interaction Halogen Bonding (Br...O=C) Optimized->Interaction Sigma Hole (Br)

Figure 1: Functional comparison of the baseline and optimized thiophene scaffolds, highlighting the shift from metabolic liability to stability and enhanced binding potential.

The Bioisosteric Rationale: Why F and Br?

Fluorine at C4: The Metabolic Shield

The C4 position in thiophenes is a secondary site of metabolic attack. Substituting Hydrogen with Fluorine at this position serves two critical functions:

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the C4 position inert to oxidative cleavage [1].

  • pKa Modulation: The electronegativity of fluorine pulls electron density away from the hydroxymethyl group. This slightly increases the acidity of the hydroxyl proton, potentially strengthening hydrogen bond donor (HBD) interactions with receptor sites.

Bromine at C5: The Dual-Purpose Handle

The C5 position is the "Achilles' heel" of 2-thiophenemethanol.[1]

  • Metabolic Blocking: A bromine atom at C5 physically and electronically prevents the formation of reactive epoxide intermediates often mediated by CYPs.

  • Synthetic Utility: Unlike a methyl or chloro group, the C-Br bond is reactive enough for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1] This allows the scaffold to serve as a "modular connector" in fragment-based drug discovery (FBDD).

Physicochemical Profiling

The following table contrasts the predicted properties of the two scaffolds.

Property2-Thiophenemethanol(5-Br-4-F) AnalogImpact on Drug Design
Molecular Weight 114.17 Da~211.05 DaIncreases ligand efficiency tracking.[1]
LogP (Lipophilicity) 0.87 - 0.90~1.8 - 2.1Enhanced membrane permeability; Br adds significant lipophilicity.[1]
Metabolic Stability Low (C5 oxidation)HighProlonged half-life (

).[1]
H-Bond Donor Acidity ModerateIncreasedStronger interaction with acceptor residues (e.g., Asp, Glu).
Surface Area (TPSA) ~20 Ų~20 ŲPolar surface area remains constant; steric bulk increases.

Data extrapolated from structure-activity relationship (SAR) trends in thiophene bioisosteres [2][3].

Experimental Protocol: Reliable Synthesis

Note: Direct fluorination of thiophenes is low-yielding.[1] The most robust route for an application scientist involves the reduction of the corresponding aldehyde precursor, which allows for better purity control.

Workflow: Reduction of 5-Bromo-4-fluorothiophene-2-carbaldehyde
Reagents:
  • Substrate: 5-Bromo-4-fluorothiophene-2-carbaldehyde (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 ratio)[1]

  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde substrate in anhydrous MeOH/THF (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add

    
     portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.[1]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.

  • Monitoring: Validate completion via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The aldehyde peak should disappear, replaced by the alcohol mass.

  • Quench: Cool back to 0°C. Dropwise add 1N HCl until pH ~6 to destroy excess hydride.

  • Workup: Concentrate under reduced pressure to remove MeOH/THF. Dilute the residue with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography if necessary (though often >95% pure).
    
Synthetic Decision Logic (Graphviz)

Synthesis_Logic Start Target: (5-Br-4-F-thiophen-2-yl)methanol Precursor Select Precursor Start->Precursor RouteA Route A: Aldehyde Reduction (Recommended) Precursor->RouteA High Purity Req RouteB Route B: Direct Halogenation (Low Selectivity) Precursor->RouteB Rapid Screening Step1 Dissolve in MeOH/THF (0°C) RouteA->Step1 Step2 Add NaBH4 (1.5 eq) Step1->Step2 Step3 Quench (1N HCl) & Extract Step2->Step3

Figure 2: Decision tree for selecting the optimal synthetic pathway, prioritizing the reduction route for high-purity applications.

Strategic Applications

Fragment-Based Drug Discovery (FBDD)

The 5-Br-4-F analog acts as a "super-fragment."[1] The bromine atom provides a clear vector for growing the molecule. In kinase inhibitors, this fragment often binds to the hinge region, where the thiophene sulfur interacts with the gatekeeper residue, while the bromine extends into the hydrophobic back pocket.

Halogen Bonding in Protein Targets

Recent studies in Crystal Growth & Design [4] highlight that thiophene-bound halogens are excellent halogen bond (XB) donors.[1] The 5-Br position creates a focused region of positive electrostatic potential (the


-hole) that can anchor the molecule to backbone carbonyl oxygens in the target protein, an interaction not possible with the unsubstituted 2-thiophenemethanol.[1]

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Retrieved from [1]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Retrieved from

  • National Institutes of Health (NIH). (2025). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [1]

  • American Chemical Society. (2023). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. Retrieved from [1]

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from [1]

Sources

Solubility of brominated fluorothiophenes in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Brominated Fluorothiophenes in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of brominated fluorothiophenes, a class of halogenated heterocyclic compounds of significant interest in drug development and materials science. Given that quantitative solubility data for many specific isomers is not widely published, this document focuses on the foundational principles governing their solubility in organic solvents. It offers a robust theoretical framework for predicting solubility behavior based on molecular structure and solvent properties. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of solubility, enabling researchers to generate reliable data for their specific applications. The content is structured to provide both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals working with this important class of molecules.

Introduction: The Critical Role of Solubility

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and organic electronics, frequently appearing in FDA-approved drugs and high-performance materials.[1][2][3] The strategic introduction of bromine and fluorine atoms onto the thiophene ring is a powerful method for modulating a molecule's physicochemical and electronic properties.[4][5] Fluorination can enhance metabolic stability and binding affinity, while bromination provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.[4][6][7]

However, these modifications profoundly impact one of the most critical physical properties: solubility. Poor solubility is a major bottleneck in drug discovery, affecting formulation, bioavailability, and assay reliability. In materials science, solubility dictates the choice of processing solvents for creating thin films and other device components. Understanding and predicting the solubility of brominated fluorothiophenes in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for their successful application.

This guide will equip the researcher with the necessary knowledge to navigate the solubility challenges associated with these compounds, from theoretical prediction to experimental determination.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process can be understood through two primary considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, implying that substances with similar intermolecular forces are more likely to be miscible.[8]

Key Intermolecular Forces at Play

The interactions governing solubility are primarily non-covalent and can be categorized as follows:

  • Dispersion Forces (van der Waals): Present in all molecules, these forces arise from temporary fluctuations in electron density. They are the primary forces of attraction in nonpolar compounds and increase with molecular size and surface area.

  • Dipole-Dipole Forces: Occur between polar molecules that have permanent dipoles. The electronegativity difference between carbon, sulfur, fluorine, and bromine atoms in brominated fluorothiophenes results in a net molecular dipole, making these interactions significant.[9]

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).[9] While the thiophene ring itself does not participate in hydrogen bonding as a donor, it can act as a very weak acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) will have strong self-association that must be overcome.

Structural Influences on Brominated Fluorothiophene Solubility

The specific structure of a brominated fluorothiophene isomer dictates its overall polarity and its ability to pack into a crystal lattice.

  • Polarity: The number and, critically, the relative positions of the fluorine and bromine substituents determine the magnitude and direction of the molecular dipole moment. Symmetrically substituted isomers may have a lower net dipole moment than asymmetric ones, which influences their interaction with polar solvents. Fluorine's high electronegativity significantly impacts the electronic properties of the molecule.[10]

  • Molecular Weight and Size: Increasing halogenation increases the molecular weight and surface area, leading to stronger dispersion forces. This can enhance solubility in nonpolar, polarizable solvents (e.g., aromatic or chlorinated solvents).

  • Crystal Lattice Energy: This is the energy required to break apart the solid crystal. Stronger intermolecular interactions in the solid state (due to symmetry, efficient packing, or strong dipole interactions) lead to higher lattice energy and, consequently, lower solubility.

The Role of the Organic Solvent

Organic solvents are typically classified based on their polarity and hydrogen bonding capability:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Primarily interact via dispersion forces. They are effective at dissolving nonpolar or weakly polar solutes. Thiophene and its less polar derivatives are generally soluble in these solvents.[11]

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Possess a significant dipole moment but do not have hydrogen bond-donating capability. They are versatile solvents capable of engaging in dipole-dipole interactions and are often good choices for many brominated fluorothiophenes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): Have strong dipole moments and can donate hydrogen bonds. Their strong self-association means that a solute must have sufficiently strong interactions with the solvent to overcome the solvent-solvent forces. Solubility in these solvents is often moderate.

The following diagram illustrates the key factors that determine the solubility of these compounds.

G cluster_solute Solute Properties (Brominated Fluorothiophene) Solute_Polarity Molecular Polarity Solubility Overall Solubility Solute_Polarity->Solubility MW Molecular Weight / Size MW->Solubility Affects Dispersion Forces Lattice Crystal Lattice Energy Lattice->Solubility Energy Barrier to Dissolution Substituents Number & Position of F/Br Substituents->Solute_Polarity Packing Molecular Symmetry & Packing Substituents->Packing Packing->Lattice Solvent_Polarity Solvent Polarity (Dielectric Constant) Solvent_Polarity->Solubility Dipole-Dipole Interactions H_Bond Hydrogen Bonding Capability H_Bond->Solubility Solute-Solvent vs. Solvent-Solvent Interactions Dispersion Dispersion Forces Dispersion->Solubility van der Waals Interactions

Key factors influencing the solubility of brominated fluorothiophenes.

Qualitative Solubility Profile and Data

While precise quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the principles outlined above. The following table provides expected solubility trends for a generic brominated fluorothiophene in common laboratory solvents. Researchers should use this as a starting point for solvent screening and populate it with their own experimental data.

Brominated FluorothiopheneSolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
e.g., 2-Bromo-3-fluorothiopheneHexaneNonpolarModerate to LowRecord experimental data here
TolueneNonpolar (Aromatic)HighRecord experimental data here
Dichloromethane (DCM)Polar AproticHighRecord experimental data here
Diethyl EtherPolar AproticHighRecord experimental data here
Tetrahydrofuran (THF)Polar AproticHighRecord experimental data here
Ethyl AcetatePolar AproticHighRecord experimental data here
AcetonePolar AproticModerate to HighRecord experimental data here
AcetonitrilePolar AproticModerateRecord experimental data here
MethanolPolar ProticModerate to LowRecord experimental data here
EthanolPolar ProticModerate to LowRecord experimental data here
IsopropanolPolar ProticLowRecord experimental data here
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecord experimental data here
N,N-Dimethylformamide (DMF)Polar AproticHighRecord experimental data here
WaterPolar ProticInsolubleRecord experimental data here

Causality Behind Predictions:

  • High Solubility in Aromatic/Chlorinated Solvents: These solvents (Toluene, DCM) have good polarizability and/or dipole moments that can effectively solvate the polarizable bromine atom and the polar C-F and C-Br bonds.

  • Moderate Solubility in Alcohols: The strong hydrogen-bonding network of alcohols must be disrupted. While the thiophene derivative can accept some hydrogen bonds and has dipole interactions, this may not be sufficient to fully overcome the alcohol's cohesive energy, leading to moderate or low solubility.

  • Insolubility in Water: The nonpolar hydrocarbon-like thiophene ring dominates the molecule's character, and it cannot form strong enough interactions to overcome the very strong hydrogen-bonding network of water.[11]

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the Static Equilibrium Shake-Flask Method .[8] This method ensures that a saturated solution is formed and that the system has reached equilibrium.

Materials and Equipment
  • Brominated fluorothiophene compound (solute)

  • Selected organic solvents (high purity, anhydrous where necessary)

  • Analytical balance (±0.1 mg precision)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or orbital incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of the brominated fluorothiophene into a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~20-50 mg of solute.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a constant speed for a predetermined period. Causality: Agitation ensures a uniform suspension and maximizes the surface area for dissolution, accelerating the approach to equilibrium.

    • Trustworthiness Check: To ensure equilibrium has been reached, a time-to-equilibrium study should be performed initially. This involves taking samples at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is confirmed when the concentration no longer changes over time. For most organic systems, 48-72 hours is sufficient.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and let them stand for at least 2 hours at the same constant temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Extraction and Dilution:

    • Carefully draw a known volume of the clear supernatant using a syringe. Critical Step: Avoid disturbing the solid pellet at the bottom of the vial.

    • Immediately pass the supernatant through a 0.22 µm syringe filter into a clean, tared vial or directly into a volumetric flask. Causality: Filtration removes any microscopic particulate matter that could otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument. This may involve one or more serial dilutions using volumetric glassware.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of the brominated fluorothiophene of known concentrations.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for all dilution factors.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the average and standard deviation of the replicate measurements.

The following diagram outlines this experimental workflow.

G start Start: Define Solute, Solvents, Temperature prep 1. Prepare Samples (Add excess solute to known volume of solvent in vials) start->prep equilibrate 2. Equilibrate (Agitate in shaker at constant T for 48-72h) prep->equilibrate separate 3. Separate Phases (Settle, then centrifuge to pellet excess solid) equilibrate->separate extract 4. Extract & Filter (Draw supernatant with syringe, pass through 0.22µm filter) separate->extract dilute 5. Dilute Sample (Perform accurate serial dilutions into linear range) extract->dilute quantify 6. Quantify Concentration (Analyze via calibrated HPLC, UV-Vis, or GC) dilute->quantify calculate 7. Calculate Solubility (Account for dilutions, report as mg/mL or mol/L) quantify->calculate end End: Report Mean & Std. Dev. calculate->end

Experimental workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of brominated fluorothiophenes in organic solvents is a complex interplay of solute-specific properties—driven by the number and position of halogen substituents—and the nature of the solvent. While a lack of published quantitative data necessitates experimental determination, a strong theoretical understanding of intermolecular forces allows for rational solvent selection and prediction of solubility trends. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating system for generating the high-quality data required for successful drug development and materials science applications. By combining theoretical prediction with rigorous experimental practice, researchers can effectively overcome solubility hurdles and unlock the full potential of this versatile class of compounds.

References

  • Verma, A., & Singh, J. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-dichlorobenzaldehyde in Organic Solvents. BenchChem Technical Guides.
  • Liu, S., et al. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Journal of Materials Chemistry A. [Link]

  • BenchChem. (2025).
  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • University of Manitoba. (n.d.). Intermolecular Forces. General Chemistry for Gee-Gees. [Link]

  • El-Faham, A., et al. (2021). Thiophene-Based Compounds. MDPI Encyclopedia. [Link]

  • Kaur, N. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Zhang, Q., et al. (2022). Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. MDPI. [Link]

  • Cypress College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Official HSP Website. [Link]

Sources

Toxicological Profiling and Safety Handling of Fluorothiophene Alcohols: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorothiophene alcohols, such as (5-fluorothiophen-2-yl)methanol, are highly valuable building blocks in medicinal chemistry. The strategic introduction of a fluorine atom onto the thiophene ring is a deliberate design choice to block potential metabolic liabilities—specifically, rapid oxidation at the 5-position—while maintaining the favorable physicochemical properties of the heterocycle[1]. However, despite this metabolic shielding, the thiophene core remains a recognized structural alert. This whitepaper provides a rigorous examination of the toxicity mechanisms, Safety Data Sheet (SDS) parameters, and self-validating experimental protocols necessary for handling and evaluating fluorothiophene alcohols.

Mechanistic Toxicology: Bioactivation of the Thiophene Ring

The primary toxicological concern with thiophene-containing compounds is their propensity for cytochrome P450 (CYP450)-mediated bioactivation. Metabolism of the thiophene ring typically proceeds via two competitive pathways: S-oxidation and epoxidation[2]. These pathways generate highly reactive electrophilic intermediates (thiophene S-oxides and thiophene epoxides) that can covalently bind to cellular macromolecules, leading to hepatotoxicity or nephrotoxicity, as historically observed with drugs like tienilic acid and suprofen[3].

Causality in Pathway Dominance

Why does epoxidation often dominate the toxicity profile? Quantum chemical modeling reveals that epoxidation is both thermodynamically and kinetically favored over S-oxidation. The formation of the epoxide metabolite is highly exothermic, driving the reaction forward, whereas S-oxidation presents a higher energy barrier[4]. While fluorine substitution at the 5-position successfully blocks direct ring hydroxylation/oxidation at that specific carbon, the 2,3- and 3,4-double bonds remain susceptible to these CYP450-mediated epoxidation events.

Table 1: Thermodynamic Comparison of Thiophene Bioactivation Pathways
Metabolic PathwayEnergy Barrier (kcal/mol)Enthalpy of Formation (ΔH, kcal/mol)Primary Toxicological Consequence
Epoxidation 13.23-23.24Covalent binding to nucleophiles (e.g., GSH depletion)
S-Oxidation 14.75-8.08Mechanism-based inactivation of CYP450 enzymes

Data synthesized from quantum chemical analyses of CYP450-mediated reactions[2].

G FA Fluorothiophene Alcohol (Parent Compound) CYP CYP450 Oxidation (Phase I Metabolism) FA->CYP Bioactivation SOX Thiophene S-oxide (ΔH = -8.08 kcal/mol) CYP->SOX S-Oxidation EPOX Thiophene Epoxide (ΔH = -23.24 kcal/mol) CYP->EPOX Epoxidation (Favored) TOX Covalent Protein Binding (Hepatotoxicity / Nephrotoxicity) SOX->TOX Electrophilic Attack GSH GSH Conjugation (Detoxification) SOX->GSH GST Enzyme EPOX->TOX Electrophilic Attack EPOX->GSH GST Enzyme EXC Excretion GSH->EXC Safe Clearance

CYP450 Bioactivation and Detoxification Pathway of Fluorothiophenes

Safety Data Sheet (SDS) & Hazard Identification

Handling fluorothiophene alcohols requires strict adherence to safety protocols due to their flammability and irritant properties. Based on standardized GHS classifications for fluorinated thiophenes, these compounds present multiple acute hazards,[5].

Table 2: Standardized GHS Hazard Summary for Fluorothiophene Alcohols
Hazard ClassCategoryH-StatementDescription
Flammability Flam. Liq. 2H225Highly flammable liquid and vapor. Keep away from heat/sparks.
Acute Toxicity (Oral) Acute Tox. 4H302Harmful if swallowed. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Skin Irrit. 2H315Causes skin irritation. Wear protective gloves/clothing.
Eye Damage/Irritation Eye Irrit. 2AH319Causes serious eye irritation. Use eye/face protection.
Specific Target Organ Tox. STOT SE 3H335May cause respiratory irritation. Use only in well-ventilated areas.

Data derived from regulatory safety data sheets for 3-fluorothiophene and related derivatives[6].

Spill Response & Storage Protocol

If a spill occurs, immediately remove all sources of ignition and use spark-proof tools. Absorb the liquid with an inert material (e.g., silica gel or universal binder) and transfer it to an airtight container for hazardous waste disposal. Do not let the chemical enter drains. Store in a cool, dry, well-ventilated place, away from strong oxidizing agents[7].

Self-Validating Experimental Protocols for Toxicity Assessment

To determine whether a specific fluorothiophene alcohol escapes the bioactivation liability of the parent thiophene, researchers must employ self-validating in vitro assays.

Protocol 1: Reactive Metabolite Trapping Assay (GSH Adduct Detection)

Objective: Identify the formation of electrophilic S-oxides or epoxides by trapping them with glutathione (GSH). Causality & Validation: This protocol uses human liver microsomes (HLMs) to simulate hepatic Phase I metabolism. The addition of NADPH is required to initiate the CYP450 catalytic cycle. Tienilic acid is included as an obligate positive control because it is a known mechanism-based inactivator that reliably forms reactive thiophene metabolites[8]. If the LC-MS/MS fails to detect tienilic acid-GSH adducts, the entire assay run is invalidated.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mL incubation mixture containing 1 mg/mL HLMs, 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the fluorothiophene alcohol to a final concentration of 10 µM. In a parallel self-validation tube, spike 10 µM tienilic acid (Positive Control). In a third tube, add vehicle only (Negative Control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Rationale: NADPH provides the reducing equivalents necessary for CYP450 oxygenation).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). (Rationale: Cold acetonitrile immediately denatures CYP enzymes, halting metabolism, and precipitates proteins for cleaner downstream analysis).

  • Extraction: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and specific m/z shifts corresponding to the addition of oxygen (+16 Da) and GSH (+307 Da).

G S1 1. Prepare Incubation Matrix (HLMs, GSH, Buffer) S2 2. Add Fluorothiophene & Controls (Tienilic Acid) S1->S2 S3 3. Initiate with NADPH (37°C, 60 min) S2->S3 S4 4. Quench Reaction (Cold Acetonitrile) S3->S4 VAL Self-Validation: Verify Positive Control (Tienilic Acid Activation) S3->VAL S5 5. Centrifugation & Supernatant Extraction S4->S5 S6 6. LC-HRMS Analysis (Scan for GSH Adducts) S5->S6 VAL->S6

Self-Validating Workflow for Reactive Metabolite Trapping

Protocol 2: High-Throughput Cytotoxicity Screening (HepG2)

Objective: Assess the downstream cellular toxicity of the fluorothiophene alcohol. Causality & Validation: HepG2 cells retain basal metabolic activity, making them suitable for initial hepatotoxicity screening. The assay uses CellTiter-Glo to measure ATP, which is directly proportional to the number of metabolically active, viable cells. A dose-response curve of chlorpromazine is used as a self-validating positive control for phospholipidosis and cytotoxicity.

Step-by-Step Methodology:

  • Seed HepG2 cells in a 96-well opaque plate at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Prepare a 10-point serial dilution (0.1 µM to 100 µM) of the fluorothiophene alcohol in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced toxicity.

  • Treat the cells with the compound, vehicle control (0.5% DMSO), and positive control (chlorpromazine, 10-point curve).

  • Incubate for 48 hours.

  • Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. (Rationale: Lyses cells and generates a luminescent signal proportional to ATP).

  • Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader and calculate the IC50 relative to the vehicle control.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. URL:[Link]

  • Toxicity Originating from Thiophene Containing Drugs (ResearchGate Summary). ResearchGate. URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. URL:[Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. URL:[Link]

  • 3-Fluorothiophene | C4H3FS | CID 10975421 - PubChem. NIH. URL:[Link]

  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685. PMC. URL:[Link]

Sources

Strategic Deployment of Halogenated Thiophenes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene is a privileged scaffold in medicinal chemistry, ranking 4th among sulfur-containing FDA-approved drugs. However, the true utility of the thiophene ring often lies in its halogenated derivatives . Halogen atoms (F, Cl, Br, I) on the thiophene core serve two distinct, critical roles:

  • Transient Synthetic Handles: Enabling regiodivergent cross-coupling and "halogen dance" rearrangements to access substitution patterns unattainable by classical electrophilic aromatic substitution.

  • Structural Pharmacophores: Modulating lipophilicity, blocking metabolic hotspots (specifically S-oxidation and

    
    -hydroxylation), and inducing specific sigma-hole interactions with protein targets.
    

This guide provides a technical roadmap for the synthesis, reactivity, and application of halogenated thiophene building blocks, moving beyond basic heterocyclic chemistry into advanced regiocontrol and drug design strategies.

Structural & Physicochemical Properties[1][2][3][4]

Metabolic Blocking and Toxicity Mitigation

The thiophene ring is bioisosteric to benzene but is more electron-rich, making it susceptible to oxidation by Cytochrome P450 enzymes. This often leads to the formation of reactive thiophene-S-oxides or thiophene epoxides , which are Michael acceptors capable of covalent binding to proteins (hepatotoxicity).[1]

  • Strategic Halogenation: Placing a halogen (particularly Cl or F) at the C2 or C5 positions effectively blocks these metabolic soft spots.

  • Case Example: In Rivaroxaban , the 5-chlorothiophene-2-carboxamide moiety is metabolically robust. The chlorine atom prevents metabolic attack at the C5 position, a common site for oxidation in unsubstituted thiophenes.

Sigma-Hole Interactions

Unlike hydrogen bond donors, halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their outer surface, known as the sigma-hole .

  • Interaction: This permits halogen bonding (X···O, X···N) with backbone carbonyls or side-chain residues in the target protein.

  • Relevance: 2-Chlorothiophenes and 2-bromothiophenes exhibit directed sigma-hole vectors that can enhance potency by 10–100x compared to their des-halo analogs.

Synthetic Strategies: Mastering Regiocontrol

The fundamental challenge in thiophene chemistry is the natural reactivity preference for the


-positions (C2/C5) over the 

-positions (C3/C4). Accessing 3-substituted or 3,4-disubstituted patterns requires abandoning classical Electrophilic Aromatic Substitution (EAS) in favor of directed lithiation and Halogen Dance (HD) strategies.
The Regioselectivity Map

The following diagram illustrates the divergent pathways to access specific substitution patterns.

ThiopheneRegioselectivity cluster_legend Legend Thiophene Thiophene 2 2 Thiophene->2 3 3 Thiophene->3 _Sub Halogen Dance (LDA, -78°C) _Sub->2 _Sub->3 _Sub->3 _5_Di EAS or Lithiation _4_Di Iterative Halogen Dance or 3,4-Dibromothiophene key Blue: Standard Reactivity Red: Halogen Dance Pathway Yellow: Specialized Building Block

Caption: Divergent synthetic pathways. While C2 functionalization is trivial, C3 access often requires the "Halogen Dance" or reductive debromination strategies.

The Halogen Dance (HD) Reaction

The HD reaction is a base-catalyzed migration of a halogen (typically Br or I) to a more thermodynamically stable position. It is the premier method for synthesizing 3-bromo-2-lithio species, which are otherwise impossible to generate directly.

Mechanism:

  • Initiation: LDA deprotonates the position ortho to the halogen.

  • Migration: The lithiated species attacks a second molecule of the starting material, transferring the halogen.

  • Equilibration: The halogen "dances" to the position flanked by the most stabilizing groups (often the 2-position), leaving the lithium at the adjacent site.

HalogenDance Start 2-Bromothiophene Step1 Lithiated Intermediate A (3-Lithio-2-bromothiophene) Start->Step1 LDA, -78°C (Kinetic Deprotonation) Step2 Transition State (Halogen Bridging) Step1->Step2 Intermolecular Halogen Transfer Step3 Thermodynamic Product (3-Bromo-2-lithiothiophene) Step2->Step3 Isomerization to Stable Anion Final Quench (E+) 2-Substituted-3-Bromothiophene Step3->Final Electrophile (E+)

Caption: Mechanism of the Halogen Dance. The reaction is driven by the stability of the final lithiated species, allowing functionalization at C2 while retaining the C3 halogen.

Reactivity Profile & Cross-Coupling

Halogenated thiophenes are excellent substrates for Pd-catalyzed cross-couplings. The reactivity order follows the bond strength: I > Br > Cl >> F .

Chemoselective Coupling

In 2-bromo-5-chlorothiophene , the C2-Br bond is significantly more reactive towards oxidative addition than the C5-Cl bond.

  • Strategy: Perform Suzuki coupling at C2 (using Br) first. The C5-Cl remains intact.

  • Subsequent Step: The C5-Cl can then be activated using bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) for a second functionalization.

HalogenPositionReactivity (Pd-cat)Recommended Ligand System
Iodine C2 / C3Extremely HighPd(PPh3)4 (Standard)
Bromine C2HighPd(dppf)Cl2, Pd(PPh3)4
Bromine C3ModerateSPhos, XPhos (Sterically hindered)
Chlorine C2 / C5LowPd2(dba)3 + Buchwald Ligands
Fluorine AnyInertUsed as a blocking group/pharmacophore

Case Studies in Drug Discovery

Rivaroxaban (Xarelto)
  • Indication: Anticoagulant (Factor Xa inhibitor).[2]

  • Thiophene Motif: 5-Chlorothiophene-2-carboxamide .

  • Role of Halogen: The C5-chlorine is not a leaving group. It is a structural element that fills a hydrophobic pocket in the Factor Xa active site (S1 pocket) and blocks metabolic oxidation at the C5 position.

  • Key Building Block: 5-Chlorothiophene-2-carbonyl chloride .[3]

  • Synthesis Insight: Prepared from 2-chlorothiophene via Vilsmeier-Haack formylation (to give the aldehyde) followed by oxidation, or direct carboxylation of the lithiated species.

Avatrombopag (Doptelet)[8]
  • Indication: Thrombocytopenia (TPO receptor agonist).[4]

  • Thiophene Motif: 4-Chlorothiophene ring linked to a thiazole.

  • Role of Halogen: The chlorine atom at the 4-position of the thiophene ring modulates the dihedral angle between the thiophene and the central thiazole ring, locking the conformation for optimal receptor binding.

  • Key Building Block: 1-(4-chlorothiophen-2-yl)ethenone .

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-2-formylthiophene (Halogen Dance)

This protocol utilizes the halogen dance to move a bromine from C2 to C3, trapping the C2-lithio species with DMF.

  • Reagents: 2-Bromothiophene (1.0 eq), LDA (1.1 eq), DMF (1.2 eq), anhydrous THF.

  • Setup: Flame-dried flask under Argon atmosphere.

  • Procedure:

    • Cool a solution of LDA in THF to -78°C .

    • Add 2-bromothiophene dropwise over 15 minutes. The solution will turn yellow/orange.

    • Critical Step: Stir at -78°C for exactly 30 minutes . Note: Longer times may lead to polymerization; shorter times may result in incomplete migration.

    • Add anhydrous DMF dropwise.

    • Allow the mixture to warm to 0°C over 1 hour.

    • Quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Outcome: 3-Bromo-2-thiophenecarboxaldehyde (Yield: ~75-85%).

Protocol B: Suzuki Coupling of 3,4-Dibromothiophene (Site-Selective)

Selective mono-arylation of 3,4-dibromothiophene.

  • Reagents: 3,4-Dibromothiophene (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq, 2M aqueous), DME (Dimethoxyethane).

  • Procedure:

    • Degas the solvent (DME/Water) with Argon for 20 minutes.

    • Add reagents to the flask.

    • Heat to 80°C for 12 hours.

    • Note: 3,4-dibromothiophene is sterically crowded. If conversion is low, switch to Pd(OAc)2 / SPhos .

  • Purification: The mono-coupled product is easily separated from the di-coupled byproduct due to significant polarity differences.

References

  • FDA Drug Approvals: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem., 2021. Link

  • Halogen Dance Mechanism: Modeling a halogen dance reaction mechanism: A density functional theory study. J. Comput. Chem., 2016. Link

  • Rivaroxaban Synthesis: Novel method for synthesis of anticoagulation drug rivaroxaban.[2] Zhongguo Yaowu Huaxue Zazhi, 2014. Link

  • Thiophene Metabolism: Bioactivation Potential of Thiophene-Containing Drugs.[1] Chem. Res. Toxicol., 2014.[1] Link

  • Avatrombopag Structure: Avatrombopag Maleate Prescribing Information. FDA, 2018.[5][6] Link

Sources

Methodological & Application

Application Notes: High-Fidelity Reduction of 5-bromo-4-fluorothiophene-2-carbaldehyde to (5-bromo-4-fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed and robust protocol for the chemoselective reduction of the aromatic aldehyde, 5-bromo-4-fluorothiophene-2-carbaldehyde, to its corresponding primary alcohol, (5-bromo-4-fluorothiophen-2-yl)methanol. Substituted thiophene methanols are valuable intermediates in medicinal chemistry and materials science, often serving as key building blocks for more complex molecular architectures.[1][2] This guide is designed for researchers in drug development and organic synthesis, offering in-depth mechanistic explanations, a step-by-step experimental procedure, and critical safety information to ensure a reliable and reproducible outcome. The protocol centers on the use of sodium borohydride, a mild and selective reducing agent, chosen for its high functional group tolerance and operational simplicity.[3]

Introduction and Mechanistic Rationale

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[4] For substrates bearing multiple functional groups, such as 5-bromo-4-fluorothiophene-2-carbaldehyde, chemoselectivity is paramount. The chosen reducing agent must selectively target the aldehyde carbonyl without affecting the thiophene ring or the carbon-halogen bonds.

Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

Sodium borohydride is the reagent of choice for this transformation due to its favorable balance of reactivity and selectivity.[3][5] Unlike more powerful hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents (e.g., methanol, ethanol) and generally does not reduce esters, amides, or aromatic halides under standard conditions.[3] This selectivity is crucial for preserving the integrity of the bromo- and fluoro-substituents on the thiophene ring.

Reaction Mechanism

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Hydride Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex ([BH₄]⁻) to the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a tetrahedral alkoxyborate intermediate.[6]

  • Protonation: The negatively charged oxygen of the intermediate is then protonated by the solvent (in this case, methanol) or during the aqueous workup, yielding the final primary alcohol product.[5][6]

The overall process effectively breaks the C=O π-bond and forms new C-H and O-H single bonds.[6]

Caption: Mechanism of NaBH₄ reduction of the aldehyde.

Materials and Methods

Reagent and Solvent Data

The following table summarizes the properties and roles of the materials used in this protocol.

ReagentFormulaM.W. ( g/mol )RoleKey Considerations
5-bromo-4-fluorothiophene-2-carbaldehydeC₅H₂BrFOS209.04Starting MaterialStore in a cool, dry place. Irritant.
Sodium Borohydride (NaBH₄)NaBH₄37.83Reducing AgentMoisture sensitive. Reacts with water to produce H₂ gas.[3]
Methanol (MeOH), AnhydrousCH₃OH32.04Solvent / Proton SourceUse anhydrous grade to minimize premature reagent quenching.
Dichloromethane (DCM)CH₂Cl₂84.93Extraction SolventUse in a well-ventilated fume hood.
Saturated Aqueous Ammonium ChlorideNH₄Cl (aq)53.49Quenching AgentMildly acidic solution to neutralize excess NaBH₄ safely.[3]
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentRemoves residual water from the organic phase post-extraction.
Silica Gel (230-400 mesh)SiO₂60.08Stationary PhaseFor optional column chromatography purification.[1]
Detailed Experimental Protocol

This procedure is designed for a ~5 mmol scale reaction. Adjust quantities accordingly for different scales.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-4-fluorothiophene-2-carbaldehyde (1.05 g, 5.0 mmol).

  • Add 25 mL of anhydrous methanol to dissolve the aldehyde. Stir until a clear solution is formed.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

2. Addition of Reducing Agent:

  • Weigh sodium borohydride (0.23 g, 6.0 mmol, 1.2 equivalents) into a dry vial.

  • Causality: A slight excess of NaBH₄ is used to ensure complete conversion and to compensate for any minor reaction with the methanol solvent.

  • Add the sodium borohydride to the cooled aldehyde solution slowly and in small portions over 10-15 minutes.

  • Expert Insight: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with methanol. A rapid addition can cause excessive foaming and a dangerous increase in temperature and pressure.

3. Reaction Monitoring (Self-Validation):

  • Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Eluent: 30% Ethyl Acetate in Hexane.
    • Visualization: UV light (254 nm).
    • Observation: The reaction is complete upon the full disappearance of the starting material spot (aldehyde) and the appearance of a new, more polar spot (alcohol) with a lower Rf value.

4. Quenching and Workup:

  • Once the reaction is complete, cool the flask back down in an ice-water bath.

  • Slowly and carefully add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess sodium borohydride. Vigorous gas evolution (H₂) will occur. Maintain cooling and allow the gas to vent.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Transfer the resulting aqueous slurry to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and 20 mL of deionized water.

  • Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer.

  • Extract the aqueous layer two more times with 25 mL portions of DCM.

  • Combine all organic extracts.

5. Drying and Concentration:

  • Wash the combined organic layer with 30 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which is typically a pale yellow oil or solid.

6. Purification (Optional):

  • The crude product is often of sufficient purity (>95%) for subsequent steps.

  • If higher purity is required, the product can be purified by flash column chromatography on silica gel, using a gradient eluent system such as 10% to 40% ethyl acetate in hexane.[1]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Aldehyde in Anhydrous MeOH B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir & Monitor via TLC C->D E 5. Quench with sat. aq. NH₄Cl D->E F 6. Remove MeOH (Rotovap) E->F G 7. Extract with DCM (3x) F->G H 8. Dry (MgSO₄) & Concentrate G->H I Crude Product: This compound H->I J Optional: Column Chromatography I->J If necessary K Pure Product J->K

Sources

Technical Guide: Suzuki-Miyaura Coupling of (5-bromo-4-fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of (5-bromo-4-fluorothiophen-2-yl)methanol represents a critical transformation in the synthesis of bioisosteres for phenyl-based drug candidates. While thiophene bromides are generally excellent substrates for palladium-catalyzed coupling, this specific scaffold presents unique electronic and physical challenges:

  • Electronic Activation: The C4-fluorine atom exerts a strong inductive effect ($ -I $), significantly lowering the electron density at the C5-position. This accelerates oxidative addition but renders the resulting palladium(II) intermediate highly electrophilic and prone to hydrodehalogenation side reactions.

  • Solubility & Chelation: The C2-hydroxymethyl group confers polarity and potential coordination sites that can sequester palladium species if non-polar solvents are used.[1]

This guide provides a validated, high-fidelity protocol designed to maximize yield while suppressing protodeboronation and dehalogenation.[1]

Substrate Analysis & Mechanistic Insight[1]

Electronic Landscape

The presence of fluorine at the C4 position of the thiophene ring creates a "push-pull" electronic environment.

  • C5-Br Bond (Reactive Site): The inductive withdrawal by fluorine makes the C-Br bond electron-deficient. Oxidative addition of Pd(0) is faster here than in non-fluorinated thiophenes.[1]

  • Catalytic Consequence: The resulting oxidative addition complex,

    
    , is less electron-rich. To facilitate the subsequent transmetalation step, electron-rich ligands (e.g., phosphines like dppf or SPhos) are preferred over simple triphenylphosphine.
    
The Hydroxymethyl Challenge

The free alcohol (-CH₂OH) at C2 presents two risks:

  • Solubility: The substrate is poorly soluble in pure toluene or hexanes.[1]

  • Protodeboronation: If the reaction medium becomes too basic or if the boronic acid is electron-rich, the presence of the protic alcohol can accelerate protodeboronation of the coupling partner.

    • Solution: Use of a biphasic ether/water system (Dioxane/H₂O) ensures solubility of both the polar substrate and the inorganic base.[1]

Visualization: Catalytic Cycle & Mechanism[1][2]

The following diagram illustrates the specific catalytic pathway for this fluorinated substrate, highlighting the critical oxidative addition step influenced by the fluorine substituent.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to C4-F Inductive Effect) Pd0->OxAdd + Substrate Substrate Substrate: (5-Br-4-F-thiophen-2-yl)MeOH Substrate->OxAdd Complex1 Pd(II) Intermediate [Ar-Pd(II)-Br] OxAdd->Complex1 TransMet Transmetalation (Rate Determining Step) Complex1->TransMet Boronic Boronic Acid (R-B(OH)2) + Base (OH-) Boronic->TransMet Activation Complex2 Diaryl Pd(II) Complex [Ar-Pd(II)-R] TransMet->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Regeneration Product Coupled Product (5-R-4-F-thiophen-2-yl)MeOH RedElim->Product

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the C4-Fluorine substituent.

Standardized Experimental Protocol

This protocol is optimized for 1.0 mmol scale.[1]

Reagents & Materials
ComponentSpecificationEquivalentsRole
Substrate This compound1.0 equivElectrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equivNucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05 equivCatalyst (Robust, resists chelation)
Base K₂CO₃ (2.0 M Aqueous)3.0 equivActivator
Solvent 1,4-Dioxane 0.15 M (conc.)Solvent (Miscible w/ water)
Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vial (microwave or pressure tube) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).[1]

    • Critical Step: Cap the vial and purge with Argon or Nitrogen for 5 minutes.[1] Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the thiophene alcohol.[1]

  • Solvent Addition:

    • Add 1,4-Dioxane (degassed) via syringe.

    • Add 2.0 M aq. K₂CO₃ via syringe.[1]

    • Note: The final solvent ratio should be approximately 3:1 or 4:1 (Dioxane:Water).[1]

  • Reaction:

    • Heat the mixture to 85°C (oil bath) or 100°C (Microwave, 30 min).

    • Monitor by LC-MS or TLC.[1] The reaction is typically complete within 2-4 hours thermally.[1]

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1][3]

    • Separate phases.[1][2] Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc gradient).[1] The product will be more polar due to the -OH group; expect elution at 30-50% EtOAc.

Optimization & Troubleshooting

If the standard protocol fails (Yield < 50%), follow this decision logic.

OptimizationTree Start Low Yield? Issue1 Starting Material Remains? Start->Issue1 Issue2 Dehalogenation Observed? Start->Issue2 Issue3 Protodeboronation of Boronic Acid? Start->Issue3 Sol1 Increase Temp (100°C) or Switch to XPhos Pd G2 Issue1->Sol1 Sol2 Reduce Water Ratio Switch to Anhydrous Base (Cs2CO3 in DMF) Issue2->Sol2 Sol3 Switch to Boronic Ester (Pinacol Ester) Add excess ligand Issue3->Sol3

Figure 2: Troubleshooting decision tree for common failure modes.

Key Troubleshooting Scenarios:
  • Scenario A: Hydrodehalogenation (Loss of Br, no coupling).

    • Cause: Water concentration too high or reaction too hot.[1]

    • Fix: Switch to Toluene/EtOH/H₂O (4:1:1) or use anhydrous Cs₂CO₃ in DMF .[1]

  • Scenario B: No Reaction (Oxidative Addition Failure).

    • Cause: Catalyst deactivation.[1]

    • Fix: Switch to a highly active precatalyst like XPhos Pd G2 or SPhos Pd G2 .[1] These bulky, electron-rich ligands facilitate oxidative addition into electron-poor heterocycles.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Application Note. (2025). Suzuki-Miyaura Coupling for the Synthesis of Arylmethyl-Fluorothiophenes.[1][6] BenchChem Protocols. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

  • Fu, G. C., et al. (2001).[1][4] Suzuki Cross-Couplings of Alkyl Halides. Journal of the American Chemical Society, 123, 10099.[4] Link

Sources

Application Note: Protecting Group Strategies for (5-Bromo-4-fluorothiophen-2-yl)methanol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Reactivity Analysis

(5-Bromo-4-fluorothiophen-2-yl)methanol is a highly functionalized heteroaromatic building block of significant value in medicinal chemistry and organic materials science[1]. To successfully integrate this scaffold into complex multi-step synthetic sequences, one must carefully orchestrate the reactivity of its three distinct functional nodes:

  • C2-Hydroxymethyl (-CH₂OH): A primary alcohol that is highly nucleophilic and prone to undesired oxidation, deprotonation, or nucleophilic attack during downstream organometallic steps. It strictly requires a transient protecting group (PG).

  • C5-Bromo (-Br): The primary handle for carbon-carbon bond formation. It is highly electrophilic and primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) or metal-halogen exchange (lithiation)[2].

  • C4-Fluoro (-F): Acts as a powerful electronic modulator. Through its strong inductive electron-withdrawing effect (-I), it lowers the electron density of the thiophene ring, accelerating the oxidative addition of Pd(0) into the adjacent C5-Br bond[3]. Furthermore, it stabilizes adjacent carbanions generated during lithiation, making the metal-halogen exchange exceptionally fast[4].

Strategic Selection of Protecting Groups (PGs)

The selection of a protecting group for the primary alcohol cannot be arbitrary; it must be dictated by the specific downstream reaction conditions. As established in Greene's Protective Groups in Organic Synthesis[5], orthogonality is paramount.

Strategy A: Palladium-Catalyzed Cross-Coupling

For sequences involving Suzuki-Miyaura or Buchwald-Hartwig couplings, the protecting group must withstand mild to moderate bases (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures (80–110 °C)[3].

  • Expert Recommendation: TBS (tert-Butyldimethylsilyl) ether. TBS is highly stable to Pd-catalysis and mild bases. Unlike THP (Tetrahydropyranyl), TBS does not introduce a chiral center, thereby preventing the formation of diastereomeric mixtures that complicate NMR characterization.

Strategy B: Organometallic Transformations (Metal-Halogen Exchange)

When the synthetic route requires the generation of a thienyllithium intermediate via n-BuLi or t-BuLi[6], the protecting group must survive highly basic and nucleophilic conditions.

  • Expert Recommendation: TIPS (Triisopropylsilyl) ether. While TBS ethers can occasionally undergo base-catalyzed migration or cleavage under strong lithiation conditions, the immense steric bulk of the three isopropyl groups in TIPS provides a kinetic shield around the silicon atom, rendering it ~100 times more stable to strong bases than TBS[5].

ReactivityProfile SM This compound Core Scaffold OH C2-Hydroxymethyl (-OH) Nucleophilic | Requires Protection SM->OH Br C5-Bromo (-Br) Electrophilic | Cross-Coupling & Lithiation SM->Br F C4-Fluoro (-F) Inductive Withdrawal | Directing Group SM->F TBS TBS Ether Optimal for Pd-Catalysis OH->TBS TIPS TIPS Ether Optimal for Strong Bases (n-BuLi) OH->TIPS

Fig 1. Reactivity profile and orthogonal protecting group logic for the functionalized thiophene.

Quantitative Data: PG Comparative Analysis

The following table summarizes the operational parameters for the most viable protecting groups for this scaffold, allowing for rapid decision-making based on synthetic requirements.

Protecting GroupInstallation ReagentsDeprotection ReagentsStability to Pd(0) / Mild BaseStability to n-BuLi / t-BuLiRecommended Application
TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFTBAF (THF) or Mild AcidExcellentModerate (Prone to migration)Suzuki/Stille Cross-Coupling
TIPS (Triisopropylsilyl)TIPSCl, Imidazole, DMAP, DMFTBAF (THF)ExcellentExcellent (Sterically shielded)Metal-Halogen Exchange
MOM (Methoxymethyl)MOMCl, DIPEA, DCMStrong Acid (HCl/MeOH)ExcellentExcellentOrthogonal non-silyl strategies
THP (Tetrahydropyranyl)DHP, PPTS, DCMMild Acid (pTsOH/MeOH)GoodGoodCost-effective scale-up

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to be self-validating, ensuring that researchers can verify the success of each step in real-time.

Protocol 1: TBS Protection (Optimized for Cross-Coupling)

Objective: Mask the primary alcohol to prevent side reactions during Pd-catalyzed coupling.

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous DMF (0.2 M).

  • Catalysis & Neutralization: Add Imidazole (2.0 equiv). Causality: Imidazole acts as a nucleophilic catalyst to form the highly reactive N-tert-butyldimethylsilylimidazole intermediate, while simultaneously scavenging the HCl byproduct to prevent acid-catalyzed degradation of the thiophene[5].

  • Silylation: Cool the mixture to 0 °C and add TBSCl (1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.3) will be completely consumed, replaced by a highly non-polar spot (Rf ~0.8) due to the loss of hydrogen-bonding capability.

  • Workup: Quench with saturated aqueous NH₄Cl to hydrolyze unreacted TBSCl. Extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: TIPS Protection (Optimized for Lithiation)

Objective: Provide maximum steric shielding for subsequent strong-base chemistry.

  • Reaction Setup: Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.2 M) under argon.

  • Super-Nucleophilic Catalysis: Add Imidazole (2.5 equiv) and DMAP (0.1 equiv). Causality: TIPSCl is significantly bulkier than TBSCl, making the standard uncatalyzed reaction sluggish. DMAP (4-Dimethylaminopyridine) acts as a hyper-nucleophilic catalyst to overcome the steric hindrance of the triisopropyl groups, ensuring quantitative conversion[5].

  • Silylation: Add TIPSCl (1.5 equiv) dropwise at room temperature. Stir for 12–16 hours.

  • Self-Validation: TLC will show a shift to a highly lipophilic product. Extended reaction times are a normal consequence of the steric bulk.

  • Workup: Follow the same aqueous extraction protocol as Protocol 1.

Protocol 3: Global Silyl Deprotection

Objective: Unmask the alcohol post-functionalization.

  • Reaction Setup: Dissolve the protected, functionalized thiophene (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C.

  • Fluoride Cleavage: Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.2 equiv) dropwise. Causality: The exceptionally high bond dissociation energy of the Si-F bond (~582 kJ/mol) provides the thermodynamic driving force to cleave the Si-O bond (~452 kJ/mol), releasing the alkoxide[5].

  • Self-Validation & Workup: The reaction is typically instantaneous (<30 mins). TLC will show a rapid reversion to a polar spot. Quench with water, extract with DCM, and purify via silica gel chromatography.

Synthetic Workflow Visualization

Workflow SM Starting Material Protect Silylation (TBSCl or TIPSCl) SM->Protect Intermediate Protected Intermediate Protect->Intermediate Suzuki Suzuki Coupling (Pd cat., Base) Intermediate->Suzuki TBS Lithiation Metal-Halogen Exchange (n-BuLi, E+) Intermediate->Lithiation TIPS Deprotect Deprotection (TBAF, THF) Suzuki->Deprotect Lithiation->Deprotect ProductA Coupled Product Deprotect->ProductA ProductB Substituted Product Deprotect->ProductB

Fig 2. Divergent synthetic workflow utilizing TBS and TIPS protecting groups for downstream chemistry.

References

  • PubChem , "this compound Compound Summary", National Center for Biotechnology Information. URL:[1]

  • Wuts, P. G. M., & Greene, T. W. , "Greene's Protective Groups in Organic Synthesis, 4th/5th Edition", John Wiley & Sons. URL:[5]

  • Sonoda, M., et al. , "Selective Metallation of 3-Halothiophenes: Practical Methods for the Synthesis of 2-Bromo-3-formylthiophene", Synthetic Communications, Taylor & Francis. URL:[6]

  • Bura, T., et al. , "Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation", Macromolecules, ACS Publications. URL:[2]

  • Benchchem , "Application Note: Suzuki-Miyaura Coupling for the Synthesis of Arylmethyl-Fluorothiophenes". URL:[3]

  • Iqbal, M., et al. , "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications", RSC Advances, Royal Society of Chemistry. URL:[4]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-Fluorothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Thiophenes

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and valuable electronic properties.[1][2][3][4] The introduction of fluorine atoms into these thiophene rings can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This makes fluorinated thiophenes, such as 5-bromo-4-fluorothiophene, highly sought-after building blocks in the development of novel pharmaceuticals and advanced organic materials.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the precise and efficient functionalization of these fluorinated scaffolds.[6][7][8] These reactions, honored with the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with exceptional functional group tolerance and under relatively mild conditions.[8][9] This guide offers an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions to 5-bromo-4-fluorothiophene, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Engine of Modern Synthesis: Understanding the Palladium Catalytic Cycle

The remarkable success of palladium-catalyzed cross-coupling reactions lies in a well-defined catalytic cycle that typically involves a Pd(0)/Pd(II) interchange.[10] A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The cycle is generally understood to proceed via three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-4-fluorothiophene), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[10][11] The electron-donating and bulky nature of phosphine ligands often used in these reactions is critical for stabilizing the Pd(0) species and facilitating this step.[12]

  • Transmetalation: The organic group from a second coupling partner (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the halide.[8][10]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[10][11]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-M PdII_Aryl_R Ar-Pd(II)L2-R' Transmetal->PdII_Aryl_R - M-X RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R' Experimental_Workflow Start Reagent Preparation (Aryl Halide, Coupling Partner, Base) Reaction Combine & Heat (Inert Atmosphere) Start->Reaction Catalyst Catalyst & Ligand Solution (in degassed solvent) Catalyst->Reaction Monitoring Reaction Monitoring (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Characterized Product Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield and Regioselectivity in the Bromination of 4-Fluorothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective bromination of 4-fluorothiophene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize halogenated thiophenes as critical intermediates. Here, we move beyond simple protocols to address the nuanced challenges of this reaction, providing in-depth, field-tested insights to help you optimize your yield, control regioselectivity, and troubleshoot common experimental issues.

Section 1: The "Why"—Understanding Mechanism and Regioselectivity

A successful synthesis begins with a firm grasp of the underlying reaction mechanism. The bromination of 4-fluorothiophene is a classic example of electrophilic aromatic substitution (EAS). The thiophene ring, being electron-rich and aromatic, is susceptible to attack by an electrophile, in this case, a positively polarized bromine species (Br⁺).[1]

The key to regioselectivity lies in the stability of the carbocation intermediate (also known as an arenium ion or sigma complex) formed during the reaction.[2] The substituent on the ring dictates where the electrophile will add.

  • Sulfur's Role : The sulfur atom in the thiophene ring can stabilize a positive charge at an adjacent carbon (the C2 or C5 position) through resonance, donating a lone pair of electrons.

  • Fluorine's Role : The fluorine at the C4 position is an electron-withdrawing group via induction but can be a weak resonance donor. Its primary effect is deactivating the ring compared to unsubstituted thiophene.

When an electrophile attacks, the most stable intermediate is formed when the attack occurs at the C2 (or C5) position. This allows the sulfur atom to participate effectively in delocalizing the positive charge. Attack at the C3 position results in a less stable intermediate, making this pathway energetically unfavorable. Therefore, the reaction is highly directed to the positions adjacent to the sulfur.

Mechanism of Regioselectivity cluster_0 Reaction Pathway Start 4-Fluorothiophene + Br+ C2_Attack Attack at C2 Start->C2_Attack Favored C3_Attack Attack at C3 Start->C3_Attack Disfavored Intermediate_C2 More Stable Arenium Ion (Resonance with S) C2_Attack->Intermediate_C2 Intermediate_C3 Less Stable Arenium Ion C3_Attack->Intermediate_C3 Product_C2 Major Product: 2-Bromo-4-fluorothiophene Intermediate_C2->Product_C2 Deprotonation Product_C3 Minor/No Product Intermediate_C3->Product_C3 Deprotonation

Caption: Regioselectivity is dictated by the stability of the arenium intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

For regioselectivity and safety, N-Bromosuccinimide (NBS) is almost always the superior choice. NBS is a solid that provides a slow, low-concentration source of electrophilic bromine, which helps to prevent over-bromination and reduces the formation of side products.[3] Molecular bromine (Br₂) is a highly reactive, corrosive liquid that can lead to aggressive, difficult-to-control reactions, often resulting in the formation of the 2,5-dibromo product even when monobromination is desired.[4][5]

Q2: What is the expected major product for mono- vs. di-bromination?

  • Monobromination (1 equivalent of NBS): The major product is 2-bromo-4-fluorothiophene . The reaction is highly regioselective for the C2 position.[6]

  • Dibromination (>2 equivalents of NBS or Br₂): The major product is 2,5-dibromo-4-fluorothiophene . After the first bromine adds to C2, the second electrophilic attack will occur at the other activated position adjacent to the sulfur, C5.[4][7]

Q3: Does the fluorine atom activate or deactivate the thiophene ring?

The fluorine atom is a deactivating group for electrophilic aromatic substitution. Its strong inductive electron-withdrawing effect makes the thiophene ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted thiophene. This means that reaction conditions may need to be slightly more forcing (e.g., longer reaction times or gentle heating) than those used for simple thiophenes.

Section 3: Troubleshooting Guide: From Theory to Practice

Q: My reaction is stalled, showing low or no conversion of the starting material. What's wrong?

This is a common issue, often related to insufficient electrophilicity of the brominating agent.

  • Cause 1: Inactive NBS. NBS can degrade upon exposure to moisture and light. Ensure you are using high-purity NBS from a freshly opened bottle or consider recrystallizing it from water.

  • Cause 2: Insufficient Activation. The deactivated nature of the 4-fluorothiophene ring may require activation of the NBS. Including a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid (pTsOH) can protonate the succinimide carbonyl, making the N-Br bond more polarized and the bromine more electrophilic.[8]

  • Cause 3: Temperature is too low. While starting the reaction at 0 °C is crucial for control, the reaction may need to be allowed to warm to room temperature to proceed to completion. Monitor by TLC or GC-MS to track progress as you slowly warm the reaction.[5]

Q: I am getting a mixture of the desired 2-bromo product and the 2,5-dibromo byproduct. How can I improve selectivity for monobromination?

This is a problem of reaction control. The 2-bromo-4-fluorothiophene product is still reactive towards bromination.

  • Solution 1: Control Stoichiometry. Do not use more than 1.05 equivalents of NBS. Weigh your reagents carefully.

  • Solution 2: Control Reagent Addition. Instead of adding all the NBS at once, add it in small portions over 30-60 minutes. An even better method is to dissolve the NBS in the reaction solvent (e.g., THF or DMF) and add it slowly via a syringe pump. This keeps the instantaneous concentration of the electrophile low, strongly favoring mono-substitution.[8]

  • Solution 3: Maintain Low Temperature. Keep the reaction at 0 °C or even consider running it at -20 °C. Lower temperatures will significantly slow the rate of the second bromination relative to the first.

Q: My crude NMR is very messy, showing more than just starting material and the expected products. What are these impurities?

  • Possibility 1: Radical Side Reactions. If your reaction was exposed to light, NBS can initiate radical reactions. This is particularly a problem if your thiophene has any alkyl side chains, which could undergo benzylic bromination. Always protect your reaction from light by wrapping the flask in aluminum foil.

  • Possibility 2: Impure Starting Material. Verify the purity of your 4-fluorothiophene before starting.

  • Possibility 3: Over-bromination. Using a very powerful brominating system (like Br₂ with a Lewis acid) can sometimes lead to trace amounts of tribrominated thiophenes.

Q: The product isomers are proving very difficult to separate by column chromatography. What can I do?

  • Tip 1: Optimize Chromatography. The polarity difference between 4-fluorothiophene, 2-bromo-4-fluorothiophene, and 2,5-dibromo-4-fluorothiophene is small. Use a long column with a very shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate or dichloromethane).

  • Tip 2: Recrystallization. If your desired product is a solid, recrystallization is often far more effective than chromatography for removing small amounts of isomers. Hexane or ethanol are good starting points for solvent screening.[9]

  • Tip 3: Consider Reverse-Phase Chromatography. For challenging separations, reverse-phase chromatography can provide a different selectivity and may successfully separate the isomers.[6][7]

Section 4: Validated Experimental Protocols

The following protocols are provided as robust starting points for your experiments.

Protocol 1: Selective Synthesis of 2-Bromo-4-fluorothiophene

This protocol is optimized for high selectivity towards the mono-brominated product.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-fluorothiophene (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous DMF or THF. Add this solution dropwise to the cooled thiophene solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress every 15-30 minutes using TLC (staining with potassium permanganate) or GC-MS.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring it into an equal volume of saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (Hexane/EtOAc gradient) to yield the pure product.

Protocol 2: High-Yield Synthesis of 2,5-Dibromo-4-fluorothiophene

This protocol is designed to achieve complete dibromination.

  • Setup: To a round-bottom flask protected from light (wrapped in foil), add 4-fluorothiophene (1.0 eq) and dissolve it in glacial acetic acid or chloroform (0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.1 eq) to the solution in three portions over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until analysis shows full conversion to the dibrominated product.

  • Workup & Purification: Follow the same Quenching, Workup, and Purification steps as described in Protocol 1. The product is significantly less polar than the monobromo- and starting material, simplifying purification.

Protocol Comparison

ParameterProtocol 1 (Monobromination)Protocol 2 (Dibromination)
NBS Equivalents 1.05 eq> 2.1 eq
Solvent Anhydrous DMF or THFAcetic Acid or Chloroform
Temperature Maintain at 0 °C0 °C to Room Temperature
Addition Method Slow, dropwise additionPortion-wise addition
Key Goal Maximize C2 selectivityDrive reaction to completion

digraph "Experimental Workflow" {
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node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

"Setup" [label="1. Reaction Setup\n(Inert Atmosphere, 0°C)"]; "Addition" [label="2. Slow Addition of NBS\n(portion-wise or solution)"]; "Monitor" [label="3. Monitor Progress\n(TLC / GC-MS)"]; "Quench" [label="4. Aqueous Quench\n(Na₂S₂O₃ solution)"]; "Extract" [label="5. Extraction & Wash\n(Ether/EtOAc, H₂O, Brine)"]; "Purify" [label="6. Dry, Concentrate & Purify\n(Column or Recrystallization)"]; "Analyze" [label="7. Characterization\n(NMR, MS, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Setup" -> "Addition"; "Addition" -> "Monitor"; "Monitor" -> "Quench" [label="Upon Completion"]; "Quench" -> "Extract"; "Extract" -> "Purify"; "Purify" -> "Analyze"; }

Caption: General laboratory workflow for the bromination of 4-fluorothiophene.

References

  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. (2015). Macromolecules. Retrieved from [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). Molecules. Retrieved from [Link]

  • explain electrophilic substitution reaction in thiophene. (2023). Brainly.in. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. (2017). Macromolecules. Retrieved from [Link]

  • Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. (2015). ACS Publications. Retrieved from [Link]

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025). Chemistry Select. Retrieved from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). ACS Figshare. Retrieved from [Link]

  • How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? (2020). ResearchGate. Retrieved from [Link]

  • Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank. Retrieved from [Link]

  • One-Pot Desulfurative−Fluorination−Bromination. Synthesis of 2,5-Dibromo-3-(1,1-difluoroalkyl)thiophenes. (2025). ResearchGate. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2025). ResearchGate. Retrieved from [Link]

  • Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. (2024). Molecules. Retrieved from [Link]

Sources

Technical Support Center: Handling & Purifying (5-Bromo-4-fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated thiophenemethanol derivatives. (5-Bromo-4-fluorothiophen-2-yl)methanol is a highly valuable but notoriously unstable building block in drug development and materials science. This guide provides field-proven troubleshooting strategies, standard operating procedures (SOPs), and the mechanistic reasoning required to purify this compound without triggering catastrophic decomposition.

Part 1: Understanding the Decomposition Mechanism (The "Why")

To successfully purify this compound, you must first understand why it degrades. The thiophene ring is electron-rich, and the hydroxyl group at the 2-position acts similarly to a benzylic alcohol.

When exposed to even mildly acidic conditions (such as the surface of standard silica gel, which has a pKa of ~4.5–5.5), the hydroxyl group is rapidly protonated. The subsequent loss of water generates a highly resonance-stabilized thienyl carbocation. This carbocation acts as a potent electrophile, attacking the electron-rich ring of adjacent monomer molecules. This initiates a rapid chain reaction known as acid-catalyzed polycondensation , resulting in the formation of dark, insoluble poly(thienylene methylene) derivatives[1][2].

Caption: Mechanism of acid-catalyzed polycondensation of thiophenemethanols into polymeric derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound turn pink, purple, or black when loaded onto a standard silica gel column? A: This color change is the visual hallmark of acid-catalyzed polycondensation[1]. Standard silica gel contains acidic silanol groups. When your compound contacts these sites, it polymerizes into conjugated poly(thienylene methylene) chains, which absorb visible light and appear as dark bands[2]. To prevent this, the silica gel must be chemically deactivated prior to loading the sample.

Q2: How do I properly deactivate the silica gel for chromatography? A: You must neutralize the acidic silanol groups by adding a volatile organic base to your mobile phase. Adding 1% to 2% (v/v) Triethylamine (Et₃N) to your eluent system (e.g., Hexanes/Ethyl Acetate) is the industry standard[3][4]. The basic amine irreversibly binds to the acidic sites on the silica, preventing the protonation of your thiophenemethanol.

Q3: Can I use vacuum distillation instead of chromatography to avoid silica entirely? A: It is highly discouraged for this specific derivative. While distillation is used for simple thiophenemethanols, the high molecular weight and the presence of halogens (Br, F) in this compound significantly increase its boiling point. The thermal energy required to vaporize it—even under high vacuum—often exceeds its thermal stability threshold, triggering auto-polymerization or dehydroxymethylation.

Q4: My isolated product decomposes during solvent removal on the rotary evaporator. What is going wrong? A: Concentration in a rotary evaporator concentrates both the product and any trace acid catalysts remaining from the upstream synthesis. Furthermore, thermal energy accelerates the polycondensation of the concentrated monomer. You must ensure the organic layer is washed with a mild base (e.g., saturated NaHCO₃) prior to drying, and the rotary evaporator water bath must be kept strictly below 30°C.

Part 3: Quantitative Data & Parameter Summary

To ensure a self-validating and reproducible purification process, adhere strictly to the physicochemical constraints outlined below.

ParameterCritical Limit / RequirementMechanistic Rationale
Rotary Evaporator Temp. < 30°C Prevents thermally-induced polycondensation during concentration.
Silica Gel Additive 1–2% v/v Triethylamine (Et₃N) Neutralizes acidic silanol groups on silica, preventing carbocation formation[3].
Aqueous Workup Wash Saturated NaHCO₃ (pH ~8) Removes residual acid catalysts from the upstream reduction/synthesis steps.
TLC Mobile Phase Must include 1% Et₃N Prevents the compound from streaking or decomposing on the acidic TLC plate[4].
Storage Conditions -20°C, under Argon, Dark Prevents oxidative debromination (due to the 5-bromo group) and spontaneous polymerization.

Part 4: Standard Operating Protocol (SOP)

Base-Deactivated Silica Gel Flash Chromatography

This protocol is designed as a self-validating system: the absence of color change on the column visually confirms that decomposition has been successfully suppressed.

Step 1: Solvent Preparation Prepare the desired mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (Et₃N) to the total solvent volume and mix thoroughly.

Step 2: Column Packing & Neutralization Slurry-pack the chromatography column using standard silica gel (230-400 mesh) and the Et₃N-spiked solvent. Critical Step: Allow at least two full column volumes of the spiked solvent to pass through the packed bed. This ensures complete neutralization of the silanol groups before the compound is introduced[3].

Step 3: Sample Loading Dissolve the crude this compound in a minimum amount of the spiked solvent. If solubility is poor, use a minimal amount of Dichloromethane (DCM) spiked with a drop of Et₃N. Carefully load the solution onto the top of the silica bed.

Step 4: Elution & Monitoring Elute the column using the Et₃N-spiked mobile phase. Monitor the fractions via Thin Layer Chromatography (TLC). Note: You must also use the Et₃N-spiked solvent to develop the TLC plates to prevent the compound from streaking or decomposing on the plate[4].

Step 5: Low-Temperature Concentration Combine the fractions containing the pure product. Concentrate the solution using a rotary evaporator. The water bath temperature must not exceed 30°C.

Caption: Optimized purification workflow for acid-sensitive thiophenemethanol derivatives.

References

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-Fluorothiophenes in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide addresses a common yet challenging issue in synthetic chemistry: the unexpectedly low reactivity of 4-fluorothiophenes in Nucleophilic Aromatic Substitution (SNAr) reactions. Our goal is to provide you with the foundational knowledge and actionable troubleshooting strategies required to overcome this synthetic hurdle.

We will move beyond simple procedural lists to explore the underlying electronic and mechanistic principles governing this reaction. By understanding the "why," you will be better equipped to make informed decisions at the bench.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions that arise when a seemingly straightforward SNAr reaction with a 4-fluorothiophene substrate fails to proceed as expected.

Q1: I'm trying to perform a nucleophilic substitution on a 4-fluorothiophene, but I'm seeing little to no product formation. Why is it so unreactive?

A: This is a frequent observation, and the root cause lies in the electronic nature of the thiophene ring and the specific requirements of the SNAr mechanism. The reaction proceeds through a two-step addition-elimination pathway, with the first step—the nucleophilic attack on the aromatic ring—typically being the rate-determining step.[1][2] This attack forms a negatively charged intermediate known as a Meisenheimer complex.[3][4]

For this intermediate to form, the aromatic ring must be sufficiently electron-poor (electrophilic). Thiophene, by its nature, is an electron-rich aromatic heterocycle, which inherently disfavors nucleophilic attack. While the fluorine atom does provide a strong inductive electron-withdrawing effect, this is often insufficient on its own to overcome the ring's innate electron density. Crucially, the reaction requires the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, to activate the ring.[5][6]

Q2: But isn't fluorine supposed to be an excellent leaving group in SNAr reactions?

A: This is a critical and somewhat counterintuitive point that distinguishes SNAr from Sₙ2 reactions. In Sₙ2 chemistry, iodide is a better leaving group than fluoride. However, in SNAr, the reactivity order for halogens is often F > Cl > Br > I.[1][7]

The explanation lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that stabilize the transition state leading to the Meisenheimer complex have the greatest impact on the reaction rate. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, making the carbon atom it is attached to (the ipso-carbon) more electrophilic and thus more susceptible to attack.[1] The C-F bond is broken in the second, faster elimination step, so its high bond strength has less influence on the overall reaction rate.[2] Therefore, if your reaction is failing, the issue is almost certainly a lack of ring activation, not the leaving ability of fluorine.

Q3: What is a Meisenheimer complex, and why is its stability so critical for my thiophene reaction?

A: The Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when your nucleophile adds to the electron-deficient thiophene ring.[8][9] The stability of this complex is paramount. If it is not sufficiently stabilized, its formation will be energetically unfavorable, and the reaction will not proceed.

This is where electron-withdrawing groups (EWGs) play their most vital role. An EWG positioned ortho or para to the site of nucleophilic attack can delocalize the negative charge of the intermediate through resonance, thereby stabilizing it.[4][10] Without this stabilization, the energy barrier for the reaction is too high to overcome under typical conditions.

Caption: SNAr mechanism highlighting the critical Meisenheimer complex.

Q4: Does the position of my electron-withdrawing group on the thiophene ring matter?

A: Absolutely. This is arguably the most common reason for the failure of these reactions. For effective resonance stabilization of the Meisenheimer complex formed from attack at the C4 position, a strong EWG is required at the C3 or C5 position.

  • An EWG at the 5-position is para-like to the site of attack and can effectively delocalize the negative charge onto the EWG.

  • An EWG at the 3-position is ortho-like and provides similar stabilization.

An EWG at the 2-position is meta-like and cannot participate in resonance stabilization of the negative charge.[10] Therefore, a 2-EWG-4-fluorothiophene will be significantly less reactive than a 3-EWG or 5-EWG isomer. Always verify the substitution pattern of your starting material.

Section 2: Troubleshooting Guide - A Systematic Approach to Reaction Optimization

If your reaction is yielding poor results, follow this systematic workflow. Do not attempt to change all variables at once; a stepwise approach is key to identifying the root cause.

Troubleshooting_Workflow Start Low / No Conversion in 4-Fluorothiophene SNAr Check_Substrate Step 1: Evaluate Substrate Activation Is there a strong EWG at the C3 or C5 position? Start->Check_Substrate Check_Conditions Step 2: Scrutinize Reaction Conditions Is the solvent polar aprotic? Is the temperature high enough? Check_Substrate->Check_Conditions Substrate is adequately activated Check_Nucleophile Step 3: Optimize Nucleophile & Base Is the nucleophile strong enough? Is it being consumed by side reactions? Check_Conditions->Check_Nucleophile Conditions are optimized Consider_Alternatives Step 4: Consider Advanced Strategies Microwave, Photoredox, or alternative coupling chemistry? Check_Nucleophile->Consider_Alternatives Nucleophile is optimal Success Reaction Successful Consider_Alternatives->Success

Sources

Technical Support Center: Optimizing Lithiation of 4-Fluoro-2-bromothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of lithiation conditions for 4-fluoro-2-bromothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring successful and reproducible outcomes in your laboratory.

Introduction to the Lithiation of 4-Fluoro-2-bromothiophene

The lithiation of 4-fluoro-2-bromothiophene is a powerful transformation that generates a potent nucleophilic intermediate, 4-fluoro-2-thienyllithium. This organolithium species readily reacts with a wide array of electrophiles, providing a versatile route to a diverse range of 2-substituted-4-fluorothiophenes. These compounds are valuable building blocks in the synthesis of pharmaceuticals and advanced materials. The reaction proceeds primarily through a lithium-halogen exchange, a rapid and efficient process at low temperatures.[1][2] However, the success of this reaction is highly dependent on meticulous control of experimental parameters.

Troubleshooting Guide

This section addresses common issues encountered during the lithiation of 4-fluoro-2-bromothiophene, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in organolithium reactions are a frequent challenge and can typically be attributed to one or more of the following factors:

  • Moisture or Air Contamination: Organolithium reagents are extremely reactive towards water and oxygen.[2] Even trace amounts of moisture in your glassware, solvent, or inert gas stream can quench the organolithium reagent or the desired lithiated intermediate, drastically reducing your yield.

    • Solution: Ensure all glassware is rigorously dried in an oven (and cooled under an inert atmosphere) or flame-dried under vacuum immediately before use. Solvents must be anhydrous. It is best practice to use a freshly opened bottle of a high-purity anhydrous solvent or to distill it from an appropriate drying agent (e.g., sodium/benzophenone for THF).[3] Maintain a positive pressure of a dry inert gas (argon or nitrogen) throughout the entire process.

  • Incorrect Reagent Concentration: The molarity of commercially available organolithium reagents can decrease over time, especially if not stored or handled properly.

    • Solution: It is highly recommended to titrate your organolithium solution before use to determine its exact concentration. This will ensure you are adding the correct stoichiometric amount.

  • Suboptimal Reaction Temperature: Lithium-halogen exchange is very fast, even at low temperatures.[4] However, the stability of the resulting 4-fluoro-2-thienyllithium intermediate is temperature-dependent.

    • Solution: Maintain a cryogenic temperature, typically -78 °C (a dry ice/acetone bath), throughout the lithiation and electrophile addition steps.[2][5] This maximizes the stability of the organolithium intermediate and minimizes side reactions.

  • Inefficient Quenching: The reaction with the electrophile may be incomplete.

    • Solution: Add the electrophile slowly at -78 °C and allow the reaction to stir at this temperature for a period (e.g., 1 hour) before gradually warming to room temperature. This ensures the quenching reaction goes to completion.[2]

Question 2: I am observing significant amounts of unreacted starting material (4-fluoro-2-bromothiophene) in my final product mixture. What went wrong?

Answer:

The presence of unreacted starting material usually points to incomplete lithiation. This can be due to:

  • Insufficient Organolithium Reagent: As mentioned above, titrating your organolithium reagent is crucial. If the actual concentration is lower than stated on the bottle, you will be adding a substoichiometric amount.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the lithiating agent based on a recent titration.

  • Poor Mixing: If the organolithium reagent is not efficiently dispersed as it is added, localized high concentrations can lead to side reactions, while other portions of the starting material remain unreacted.

    • Solution: Ensure vigorous stirring of the reaction mixture, especially during the dropwise addition of the organolithium reagent.

Question 3: My NMR analysis shows the formation of undesired side products, such as 2,5-disubstituted thiophenes or butylated thiophene. How can I prevent this?

Answer:

The formation of these side products indicates a loss of regioselectivity or competing reaction pathways:

  • Formation of Butylated Thiophene: This occurs when the 4-fluoro-2-thienyllithium intermediate reacts with the n-butyl bromide byproduct of the lithium-halogen exchange with n-BuLi.

    • Solution: Using tert-butyllithium (t-BuLi) can mitigate this issue. The tert-butyl bromide byproduct is prone to elimination to form isobutylene, which is an unreactive gas.[6]

  • Formation of 2,5-Disubstituted Thiophenes: This can arise from a second lithiation at the 5-position if an excess of the lithiating agent is used or if the reaction temperature is not sufficiently controlled.

    • Solution: Carefully control the stoichiometry of the lithiating agent. A slight excess is often sufficient. Maintain the reaction temperature at -78 °C to ensure kinetic control and favor the lithium-halogen exchange at the 2-position.

Frequently Asked Questions (FAQs)

Q1: Which lithiating agent is best for this transformation: n-BuLi, s-BuLi, or t-BuLi?

A1: While n-BuLi is commonly used for lithium-halogen exchange, t-BuLi is often the preferred reagent for achieving a clean reaction . The primary advantage of t-BuLi is that its byproduct, tert-butyl bromide, readily undergoes elimination to form the non-reactive isobutylene gas. In contrast, the n-butyl bromide formed from n-BuLi can sometimes react with the desired lithiated thiophene, leading to the formation of 2-butyl-4-fluorothiophene as a side product.[6]

Q2: What is the optimal solvent for this reaction?

A2: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent.[2] Its ethereal nature effectively solvates the lithium cation, facilitating the lithium-halogen exchange. It is crucial that the THF is rigorously dried, as organolithium reagents can react with even trace amounts of water.

Q3: How critical is the reaction temperature?

A3: Maintaining a low temperature ( -78 °C ) is critical for several reasons:

  • It ensures the stability of the 4-fluoro-2-thienyllithium intermediate, preventing decomposition or rearrangement.[2]

  • It maximizes the selectivity of the lithium-halogen exchange over potential proton abstraction at other positions on the thiophene ring.

  • It minimizes side reactions, such as reaction with the solvent or byproducts.

Q4: How long should the lithiation reaction be stirred before adding the electrophile?

A4: Lithium-halogen exchange is typically a very fast reaction, often complete within minutes at -78 °C.[4] A stirring time of 30 to 60 minutes after the addition of the organolithium reagent is generally sufficient to ensure complete conversion.[2]

Q5: What is the correct order of addition for the reagents?

A5: The standard and recommended procedure is to add the organolithium reagent dropwise to a cooled solution of the 4-fluoro-2-bromothiophene in anhydrous THF .[2] This ensures that the 4-fluoro-2-bromothiophene is always in excess relative to the organolithium reagent at any given time during the addition, which helps to minimize side reactions like dialkylation.

Data Presentation

ParameterRecommended ConditionRationale
Lithiating Agent tert-Butyllithium (t-BuLi)Minimizes side reactions from alkyl halide byproduct.[6]
Equivalents of Lithiating Agent 1.05 - 1.1 equivalentsEnsures complete consumption of starting material.
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating properties for the lithium cation.[2]
Temperature -78 °CMaximizes stability of the organolithium intermediate and selectivity.[2][5]
Lithiation Time 30 - 60 minutesSufficient for complete lithium-halogen exchange.[2]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are pyrophoric and moisture-sensitive.[2]

Experimental Protocols

Step-by-Step Methodology for the Lithiation of 4-Fluoro-2-bromothiophene and Quenching with an Electrophile (e.g., N,N-Dimethylformamide - DMF)

Materials and Equipment:

  • 4-fluoro-2-bromothiophene

  • tert-Butyllithium (t-BuLi) in pentane (concentration determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

  • Initial Solution: To the flask, add 4-fluoro-2-bromothiophene (1.0 eq) via syringe. Then, add anhydrous THF to achieve a concentration of approximately 0.3–0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.

  • Lithiation: Slowly add tert-butyllithium (1.05 eq) dropwise to the stirred solution via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly. A color change is typically observed upon formation of the organolithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition of the electrophile is complete, stir the reaction at -78 °C for an additional hour, then slowly allow the mixture to warm to room temperature and stir for another 1-2 hours.

  • Work-up: Cool the reaction flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-fluoro-2-formylthiophene.

Visualizations

Lithiation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Fluoro-2-bromothiophene 4-Fluoro-2-bromothiophene Thienyllithium 4-Fluoro-2-thienyllithium 4-Fluoro-2-bromothiophene->Thienyllithium Lithium-Halogen Exchange @ -78°C t-BuLi t-Butyllithium (t-BuLi) t-BuLi->Thienyllithium Substituted_Thiophene 2-Substituted-4-fluorothiophene Thienyllithium->Substituted_Thiophene Quench with Electrophile (E+) Byproducts t-Butyl Bromide + LiBr

Caption: Mechanism of Lithiation and Electrophilic Quench.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Moisture Check for Moisture/Air Contamination Start->Check_Moisture Check_Reagent Verify Organolithium Concentration Check_Moisture->Check_Reagent No Solution_Dry Action: Rigorously Dry Glassware and Solvents Check_Moisture->Solution_Dry Yes Check_Temp Confirm Reaction Temperature Check_Reagent->Check_Temp No Solution_Titrate Action: Titrate Organolithium Reagent Check_Reagent->Solution_Titrate Yes Check_Stoichiometry Review Stoichiometry and Order of Addition Check_Temp->Check_Stoichiometry No Solution_Temp Action: Maintain at -78°C Check_Temp->Solution_Temp Yes Solution_Stoichiometry Action: Use slight excess of t-BuLi, add to substrate Check_Stoichiometry->Solution_Stoichiometry Yes

Caption: Troubleshooting Workflow for Lithiation Reactions.

References

  • Organic Syntheses. (1973). 2-Thiophenethiol. Coll. Vol. 5, p.976. [Link]

  • García, D., Foubelo, F., & Yus, M. (2008). SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. ARKIVOC.
  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

  • Smith, A. M., & Savidge, T. C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54668. [Link]

  • Savage, S. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.
  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised. [Link]

  • Science Madness. (2019). Troubles with Lithium-Halogen exchange reaction. [Link]

  • Google Patents. (n.d.).
  • Vávra, J., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(1), 535-549. [Link]

  • Google Patents. (n.d.).
  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, (21), 2729-2737. [Link]

  • Scilit. (n.d.). Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Thiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in synthetic chemistry: steric hindrance in the cross-coupling of 4-substituted thiophenes. The unique electronic and structural properties of the thiophene ring, combined with bulky substituents at the 4-position, can significantly impede standard palladium- or nickel-catalyzed coupling reactions. This resource offers a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Diagnosis and Strategy

This section addresses common issues and strategic considerations when initial coupling attempts yield poor results.

Q1: My Suzuki-Miyaura coupling of a 4-tert-butyl-3-bromothiophene with an arylboronic acid is failing (low yield, significant dehalogenation). What is the likely cause and my first troubleshooting step?

A1: This is a classic case of severe steric hindrance. The bulky tert-butyl group at the 4-position sterically shields the 3-position, making it difficult for the palladium catalyst to perform the oxidative addition step efficiently. Furthermore, slow oxidative addition can allow side reactions like protodeboronation of the boronic acid or dehalogenation of the thiophene to become dominant pathways.[1]

Your first and most critical troubleshooting step is to re-evaluate your catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[2] You need to move to a system specifically designed to promote the coupling of sterically encumbered partners.

  • Expert Recommendation: Switch to a catalyst system featuring a bulky, electron-rich biaryl monophosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are designed to create a more open coordination sphere around the palladium center.[3] This facilitates the approach of the hindered thiophene and accelerates the rate-limiting oxidative addition step, outcompeting side reactions.[4]

Q2: I'm attempting a Buchwald-Hartwig amination on a 4-substituted-3-halothiophene with a secondary amine, and the reaction is sluggish. Should I increase the temperature indefinitely?

A2: While increasing thermal energy can help overcome activation barriers, indefinitely raising the temperature is often counterproductive and can lead to catalyst decomposition, byproduct formation, or even ring-opening of the thiophene core.[2] A more systematic approach is required.

Causality: The sluggishness is likely due to a combination of steric hindrance from the 4-substituent, the secondary amine, and potentially a slow reductive elimination step.

Troubleshooting Steps:

  • Ligand Choice: As with Suzuki couplings, bulky biarylphosphine ligands are essential. For secondary amines, ligands like BrettPhos or RuPhos are often superior.[3][5] They promote the formation of a three-coordinate Pd-amido intermediate, which is crucial for facilitating the final C-N reductive elimination step.

  • Base Selection: The choice of base is critical. A stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is often required to efficiently deprotonate the amine and drive the catalytic cycle. Weaker bases like carbonates may be insufficient.[6]

  • Solvent: Ensure you are using an appropriate anhydrous, non-coordinating solvent like toluene or dioxane.

  • Controlled Heating: If you do increase the temperature, do so incrementally (e.g., from 80 °C to 100 °C, then 110 °C). Consider using microwave irradiation, which can sometimes provide the necessary energy over a shorter duration, minimizing degradation.

Q3: For a Stille coupling involving a hindered 4-substituted organostannane thiophene, my reaction stalls and I have difficulty with purification. What are the best practices?

A3: Stille couplings are known for their tolerance to a wide range of functional groups, but steric hindrance can slow the transmetalation step, which is often rate-limiting.[7][8] Purification issues are typically due to toxic organotin byproducts.

Best Practices for Reaction and Workup:

  • Catalyst/Ligand: While Pd(PPh₃)₄ is a common choice, for hindered systems, using a Pd(0) source like Pd₂(dba)₃ with a ligand such as P(fur)₃ or AsPh₃ can accelerate the reaction.[8]

  • Copper(I) Additive: The addition of a stoichiometric amount of a copper(I) salt (e.g., CuI) can act as a co-catalyst. The mechanism is thought to involve a faster transmetalation from tin to copper, followed by transmetalation from copper to palladium.

  • Solvent: Anhydrous and degassed polar aprotic solvents like DMF or NMP are often effective.[9]

  • Purification: To remove tin byproducts, the most effective method is to wash the crude organic layer with a saturated aqueous solution of potassium fluoride (KF).[7] This causes the precipitation of tributyltin fluoride, which can then be removed by filtration through a pad of Celite.[7]

Part 2: Troubleshooting Guide - A Workflow for Failed Reactions

When your coupling reaction yields an undesirable outcome, follow this logical workflow to diagnose and solve the problem.

Visualizing the Troubleshooting Workflow

The following diagram outlines a step-by-step decision-making process for troubleshooting a failed coupling reaction with a 4-substituted thiophene.

Troubleshooting_Workflow Troubleshooting Flowchart for Hindered Thiophene Coupling Start Reaction Failed (Low Yield / No Reaction) Check_Catalyst Is the Catalyst System Optimized for Steric Hindrance? Start->Check_Catalyst Switch_Ligand Action: Switch to Bulky Biarylphosphine Ligand (e.g., SPhos, RuPhos, BrettPhos) Check_Catalyst->Switch_Ligand No Check_Conditions Are Reaction Conditions (Base, Solvent, Temp) Appropriate? Check_Catalyst->Check_Conditions Yes Switch_Ligand->Check_Conditions Optimize_Conditions Action: Modify Conditions - Stronger Base (NaOtBu, LiHMDS) - Anhydrous Solvent (Toluene, Dioxane) - Incremental Temp Increase / Microwave Check_Conditions->Optimize_Conditions No Check_Substrate Is Substrate Quality and Purity Confirmed? Check_Conditions->Check_Substrate Yes Optimize_Conditions->Check_Substrate Purify_Substrate Action: Re-purify Starting Materials. Check for Dehalogenation or Impurities. Check_Substrate->Purify_Substrate No Consider_Alternative Consider Alternative Coupling - Switch Coupling Partner (e.g., Boronic Acid to MIDA Boronate) - Switch Metal (e.g., Ni Catalysis) Check_Substrate->Consider_Alternative Yes Purify_Substrate->Consider_Alternative Success Reaction Successful Consider_Alternative->Success

Caption: A decision-making workflow for troubleshooting failed reactions.

Part 3: Experimental Protocols & Data

This section provides a detailed protocol for a challenging coupling and a table comparing ligand performance.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-(trimethylsilyl)thiophene

This protocol is adapted for a sterically demanding substrate, utilizing a modern catalyst system to achieve high yields.

Methodology:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under an inert argon atmosphere, add 3-bromo-4-(trimethylsilyl)thiophene (1.0 eq, 249 mg), the arylboronic acid (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq, 652 mg), and the SPhos-Pd-G2 precatalyst (2 mol%, 14 mg).

  • Degassing: Seal the flask and subject it to three cycles of evacuation and backfilling with argon to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous and degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Data Table: Ligand Performance Comparison

The choice of ligand is paramount when dealing with steric hindrance. The table below summarizes typical performance trends for different phosphine ligands in the Suzuki-Miyaura coupling of a sterically hindered 3-bromo-4-alkylthiophene.

LigandCatalyst SystemTypical Yield (%)Key Insight
PPh₃Pd(PPh₃)₄< 10%Insufficiently bulky and electron-donating; fails to promote oxidative addition efficiently for hindered substrates.
BINAPPd₂(dba)₃ / BINAP20-40%Bidentate ligand that can be effective, but often less so than bulky monophosphine ligands for severely hindered cases.[5]
XPhosXPhos-Pd-G375-90%A highly effective bulky biarylphosphine ligand that creates an active, low-coordinate palladium center.
SPhos SPhos-Pd-G2 85-98% Often considered one of the most robust and versatile ligands for challenging, sterically hindered Suzuki couplings.[10]
RuPhosRuPhos-Pd-G380-95%Particularly effective for both C-C and C-N bond formations, especially with hindered secondary amines.[3]
References
  • Sigman, M. S., & Norrby, P.-O. (2001). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]

  • He, S., et al. (2025). Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. Molecules. Available at: [Link]

  • Lahiri, G. K., et al. (2015). Metal-Induced Thiophene Ring Opening and C-C Bond Formation To Produce Unique Hexa-1,3,5-trienediyl-Coupled Non-Innocent Ligand Chelates. Chemistry – A European Journal. Available at: [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Pratap, R., et al. (2018). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Santelli, M., et al. (2005). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry. Available at: [Link]

  • Théveau, L., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. Available at: [Link]

  • Gupton, J. T., et al. (2004). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett. Available at: [Link]

  • Balaraman, E., & Gunanathan, C. (2012). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available at: [Link]

  • Rauchfuss, T. B., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society. Available at: [Link]

  • Holdcroft, S., & Gandon, S. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. RSC Advances. Available at: [Link]

  • Guillaumet, G., et al. (2004). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Tetrahedron. Available at: [Link]

  • Crimmin, M. R., et al. (2026). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved February 27, 2026, from [Link]

  • Crimmin, M. R., et al. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Chemical Communications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 27, 2026, from [Link]

  • Aydoğan, F., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Stradiotto, M., et al. (2024). Ligand-enabled advances in Ni-catalyzed cross-coupling. DalSpace. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 27, 2026, from [Link]

  • El-Faham, A., et al. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers. Available at: [Link]

  • Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Kostas, I. D., & Bouissane, L. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved February 27, 2026, from [Link]

  • Moody, C. J., & Roff, G. J. (2004). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Srogl, J., & Srogl, J. (2014). Thiophene Metallation and Cross-Coupling Chemistry. Topics in Heterocyclic Chemistry. Available at: [Link]

Sources

Minimizing side products in fluorination of thiophene methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Products and Maximizing Yield

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a frequently encountered yet challenging transformation: the deoxyfluorination of thiophene methanol derivatives. The inherent nucleophilicity of the thiophene ring and the propensity for standard deoxyfluorination reagents to promote side reactions necessitate careful optimization.

This document is structured to provide direct, actionable solutions to specific problems you may encounter. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for rational troubleshooting.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common side products and reaction failures observed during the deoxyfluorination of thiophene methanol derivatives, particularly when using sulfur trifluoride-based reagents like DAST, Deoxo-Fluor, and their analogs.

Q1: I'm observing a significant amount of an alkene byproduct from an elimination reaction. How can I suppress this?

A1: Elimination is a prevalent side reaction in deoxyfluorination, especially with secondary alcohols or substrates where the resulting double bond is stabilized by conjugation.[1] This occurs when the reaction proceeds through an E1 or E2 mechanism instead of the desired Sₙ2 pathway.

Underlying Cause: The formation of an alkoxyaminosulfur difluoride intermediate is followed by either nucleophilic attack by fluoride (Sₙ2) or proton abstraction leading to an alkene (elimination). Higher temperatures, sterically hindered substrates, and the Lewis acidity of the reaction environment can favor elimination.[1][2]

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most critical parameter. By reducing the thermal energy of the system, you can kinetically favor the Sₙ2 pathway, which typically has a lower activation energy than elimination.

    • Protocol: Initiate the reaction at -78 °C (a dry ice/acetone bath) and allow it to warm slowly to room temperature over several hours or overnight.[1] Avoid heating the reaction unless absolutely necessary, and never exceed 80 °C, as DAST itself can decompose.[2]

  • Choose a Milder, More Modern Reagent: Standard DAST can be problematic. Newer reagents are designed for greater thermal stability and reduced Lewis acidity, which helps suppress carbocation formation and subsequent elimination.[3]

    • Deoxo-Fluor: Often considered more thermally stable than DAST.[3]

    • Morph-DAST: Exhibits superior thermal stability compared to DAST, is safer to handle, and can provide higher yields with fewer byproducts.[4]

    • PhenoFluor™ or AlkylFluor™: These reagents operate under different, often milder, mechanisms and have been shown to significantly reduce elimination side reactions.[1]

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway.

    • Recommendation: Use non-polar or less polar aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF).[1] These solvents can disfavor the formation of charged intermediates that lead to elimination. Ensure all solvents are rigorously anhydrous.[1]

G cluster_start Problem Identification cluster_solutions Troubleshooting Pathway cluster_outcome Expected Outcome Start High % of Elimination (Alkene Byproduct) Temp 1. Lower Temperature (Start at -78 °C) Start->Temp Primary Action Reagent 2. Change Reagent (e.g., Morph-DAST, AlkylFluor) Temp->Reagent If elimination persists Outcome Minimized Elimination, Increased Fluoride Yield Temp->Outcome Solvent 3. Change Solvent (Use Anhydrous, Non-Polar e.g., Toluene, DCM) Reagent->Solvent Further optimization Reagent->Outcome Base 4. Add Non-Nucleophilic Base (e.g., DIPEA) (Use with caution) Solvent->Base Advanced strategy[5] Solvent->Outcome Base->Outcome

Q2: My reaction is yielding rearranged products, or I'm losing stereochemistry. What is happening?

A2: Rearrangements (e.g., Wagner-Meerwein or pinacol-type) and loss of stereochemical integrity are strong indicators of a carbocationic intermediate, which points to an Sₙ1-type mechanism.[2] This is particularly common with secondary or benzylic alcohols adjacent to the thiophene ring, as the ring can stabilize a positive charge.

Underlying Cause: Instead of a direct Sₙ2 displacement, the alkoxyaminosulfur difluoride intermediate dissociates to form a carbocation. This planar intermediate can be attacked by fluoride from either face (scrambling stereochemistry) or undergo rearrangement to a more stable carbocation before fluoride attack.

Mitigation Strategies:

  • Use Less Lewis-Acidic Reagents: Reagents like Deoxo-Fluor or Morph-DAST are often less prone to inducing carbocation formation compared to DAST.[1][3]

  • Avoid Protic or Highly Polar Solvents: These can stabilize carbocationic intermediates. Stick to anhydrous DCM or toluene.

  • Consider PyFluor or XtalFluor: These pyridine-based sulfonyl fluoride reagents can be highly effective for stereospecific deoxyfluorination with inversion of configuration, as they are less likely to promote Sₙ1 pathways.

  • Base-Free Activation Methods: Novel methods using phosphorus-based reagents under neutral, nonbasic conditions have been developed specifically to suppress elimination and rearrangement by proceeding through an ion pair mechanism rather than a free carbocation.[5]

// Nodes ROH [label="Thiophene-CH(R)-OH\n(Starting Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAST [label="DAST", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Alkoxyaminosulfur\nDifluoride Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Product [label="Desired Product\n(Inversion of Stereochem)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbocation [label="Carbocation\nIntermediate", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SN1_Product [label="Racemized/\nRearranged Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elim_Product [label="Elimination\nProduct (Alkene)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ROH -> Intermediate [label="+DAST, -HF"]; Intermediate -> SN2_Product [label="Sₙ2 Pathway\n(Low Temp, Less Polar)", color="#34A853"]; Intermediate -> Carbocation [label="Sₙ1/E1 Pathway\n(High Temp, Polar)", color="#EA4335"]; Carbocation -> SN1_Product [label="+ F⁻"]; Carbocation -> Elim_Product [label="- H⁺"]; } mend Caption: Competing Sₙ2 vs. Sₙ1/E1 pathways in deoxyfluorination.

Q3: The reaction is sluggish, or I'm recovering only my starting material. What should I check first?

A3: Low or no conversion is a common issue that can almost always be traced back to reaction setup or reagent quality.

Troubleshooting Checklist:

  • Reagent Quality: DAST and its analogs can degrade over time, especially if not stored properly under an inert atmosphere.[6] Hydrolysis is a primary degradation pathway.

    • Action: Use a fresh bottle of the fluorinating reagent or one that has been properly stored.[6]

  • Anhydrous Conditions: This cannot be overstated. Trace amounts of water will rapidly quench the fluorinating reagent.[1]

    • Action: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents dispensed from a purification system or a freshly opened bottle. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen).[1]

  • Temperature Control: While low temperatures are used to control side reactions, some substrates require thermal energy to react.

    • Action: If the reaction shows no progress at room temperature after several hours (as monitored by TLC or LCMS), consider gently warming the reaction. However, do this cautiously and in small increments, as higher temperatures can promote the side reactions discussed above.[6]

  • Stoichiometry: Sterically hindered alcohols may require a larger excess of the fluorinating agent (e.g., 1.5-2.0 equivalents).[6]

Q4: I'm seeing decomposition of the thiophene ring (darkening of the reaction mixture, complex baseline on NMR/LCMS). Why is this happening?

A4: The thiophene ring is electron-rich and can be sensitive to strongly acidic or oxidizing conditions.[7][8]

Underlying Cause:

  • HF Byproduct: The deoxyfluorination reaction generates hydrogen fluoride (HF) as a byproduct. While often scavenged by the amine base present, localized high concentrations of HF can lead to ring protonation, polymerization, or decomposition.

  • Reagent Reactivity: Some fluorinating agents, particularly electrophilic ones like Selectfluor™, can directly react with the electron-rich thiophene ring, leading to undesired C-H fluorination or decomposition, especially if the reaction conditions are not optimized.[7][9] While less common with DAST, it's a possibility if unintended pathways are activated.

Mitigation Strategies:

  • Add a Scavenger: Including a non-nucleophilic base like pyridine (use sparingly and with caution, as it can be fluorinated) or using a fluoride salt can help sequester excess HF.

  • Ensure Correct Reagent Type: For converting the alcohol (a deoxyfluorination), you should be using a nucleophilic reagent (like DAST, Deoxo-Fluor). Electrophilic reagents (like Selectfluor™) are primarily for C-H fluorination of electron-rich aromatics and should be avoided for this transformation unless that is the intended reaction.[6]

  • Protect the Ring: If decomposition is persistent, consider if substituents on the thiophene ring are making it overly reactive. Adding electron-withdrawing groups can sometimes stabilize the ring, though this may deactivate the alcohol.

Frequently Asked Questions (FAQs)
  • Q: Which reagent is best to start with: DAST, Deoxo-Fluor, or Morph-DAST?

    • A: For a new substrate, Morph-DAST is often the best starting point. It offers a superior safety and stability profile to DAST and often gives cleaner reactions and higher yields.[4] Deoxo-Fluor is also a good alternative to DAST.[3] Reserve DAST for when other reagents fail or for well-precedented reactions.

ReagentKey AdvantagesKey Disadvantages
DAST Widely used, extensive literatureThermally unstable (>80 °C), can promote elimination/rearrangement[2]
Deoxo-Fluor More thermally stable than DAST[3]Can still cause side reactions, often requires additives[3]
Morph-DAST High thermal stability, safer handling, often cleaner reactions[4]Higher cost
  • Q: How do I properly quench a reaction containing DAST or its analogs?

    • A: Quenching must be done carefully and at low temperatures (0 °C or below) to manage the exothermic reaction with the quenching agent. Slowly and dropwise add the reaction mixture to a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Alternatively, a solution of methanol in DCM can be used for a more controlled quench before the aqueous workup.

  • Q: What is the best way to purify the fluorinated thiophene product?

    • A: Standard silica gel column chromatography is the most common method.[5] The polarity of the fluorinated product is typically lower than the starting alcohol, making separation straightforward. A non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM) is usually effective. For removing stubborn byproducts, scavenger resins can also be employed.

Experimental Protocol: Optimized Deoxyfluorination with Morph-DAST

This protocol provides a robust starting point for the deoxyfluorination of a primary or secondary thiophene methanol derivative.

Materials:

  • Thiophene methanol substrate (1.0 eq)

  • Morph-DAST (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: In a flame-dried round-bottom flask under a positive pressure of argon, dissolve the thiophene methanol substrate (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Morph-DAST (1.2-1.5 eq) dropwise to the stirred solution via syringe over 5-10 minutes. A slight color change may be observed.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.

  • Quenching: Cool the reaction flask to 0 °C in an ice-water bath. In a separate flask, place a sufficient volume of saturated aqueous NaHCO₃ and cool it to 0 °C. Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the stirred NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur.

  • Workup: Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.

References
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Deoxyfluorination of Aliphatic Alcohols. Science of Synthesis. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. [Link]

  • Synthesis of Fluorinated Thiophenes and Their Analogues. Synfacts. [Link]

  • Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
  • Fluorination with aminosulfuranes. Wikipedia. [Link]

  • Synthesis of a Hominal Bis(difluoromethyl) Fragment. ACS Omega. [Link]

  • Deoxyfluorination Reagents from 1999-Present. Bryn Mawr College. [Link]

  • Development of fluorination methods using continuous-flow microreactors. Tetrahedron. [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Separating Brominated Thiophene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise separation and quantification of brominated thiophene isomers are paramount. These compounds are pivotal building blocks, but their structural similarities present a significant analytical challenge. Positional isomers, such as 2-bromothiophene and 3-bromothiophene, or di- and tri-brominated variants, often exhibit nearly identical physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a complex task that demands a nuanced approach.

This guide provides an in-depth comparison of HPLC methodologies, moving beyond a simple listing of steps to explain the causality behind experimental choices. We will explore how strategic selection of stationary phases, mobile phase optimization, and alternative chromatographic techniques can overcome the hurdles of isomer separation, ensuring analytical accuracy and confidence in your results.

The Core Challenge: Overcoming Structural Similarity

The separation of isomers in chromatography relies on exploiting subtle differences in their interactions with the stationary and mobile phases.[1][2] For brominated thiophenes, these differences are minimal. The key to a successful separation lies in amplifying these minor variations through carefully selected chromatographic conditions. The primary interaction mechanisms we can leverage are:

  • Hydrophobicity: The overall non-polar character of the molecules.

  • π-π Interactions: Electronic interactions between the aromatic thiophene ring and aromatic functionalities in the stationary phase.

  • Dipole-Dipole Interactions: Arising from the polar carbon-bromine bond.

  • Steric Interactions (Shape Selectivity): How the specific position of the bromine atom affects the molecule's ability to interact with the stationary phase.

Comparative Analysis of Stationary Phases: The Foundation of Selectivity

The choice of stationary phase is the most critical factor in determining the selectivity of the separation.[1] A screening of different column chemistries is the most effective starting point for method development.

Reversed-Phase (RP) Chromatography: The Workhorse Approach

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase.[3]

  • Alkyl Phases (C18, C8): These are the most common starting points in RP-HPLC. Separation is primarily driven by hydrophobic interactions. While effective for general separation, standard C18 columns often provide insufficient selectivity to resolve closely related brominated thiophene isomers. They serve as a good baseline but are rarely the optimal solution.

  • Phenyl-Hexyl Phases: Leveraging π-π Interactions For aromatic compounds like thiophenes, phenyl-based stationary phases offer an alternative separation mechanism. The phenyl rings on the stationary phase can engage in π-π stacking interactions with the thiophene ring of the analytes.[4] This interaction is sensitive to the electron density of the aromatic ring, which is influenced by the position of the electron-withdrawing bromine atom, thus providing a powerful tool for isomer selectivity. When using phenyl phases, methanol is often a more effective organic modifier than acetonitrile, as acetonitrile's nitrile bond can disrupt the very π-π interactions necessary for separation.[5]

  • Pentafluorophenyl (PFP) Phases: A Unique Selectivity for Halogenated Compounds PFP columns are a superior choice for separating halogenated aromatic compounds.[6] They provide a complex mixture of separation mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. The highly electronegative fluorine atoms on the stationary phase create a unique electronic environment that can selectively interact with halogenated analytes, often resulting in significantly enhanced resolution and different elution orders compared to C18 or Phenyl-Hexyl columns.[6]

Chiral Chromatography: Separating Enantiomers

If the brominated thiophene is chiral (e.g., due to atropisomerism in a bithiophene structure), a chiral stationary phase (CSP) is required.[7][8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[9] These columns create chiral pockets and surfaces that interact stereoselectively with the enantiomers, allowing for their separation. A recent study demonstrated the successful resolution of a new atropisomeric thiophene-based monomer using a cellulose-type Chiralpak column.[10]

Supercritical Fluid Chromatography (SFC): A Greener, Faster Alternative

SFC has emerged as a powerful tool for both chiral and achiral separations, particularly in preparative applications.[11][12] It uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and reduces the consumption of organic solvents.[11][13] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to traditional HPLC.[13][14] For brominated thiophene isomers, SFC can offer complementary selectivity to HPLC and is especially advantageous for chiral separations.[14]

Method Development Workflow

The process of developing a robust separation method is systematic. It begins with broad screening of columns and solvents, followed by fine-tuning of parameters to achieve optimal resolution.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Analyte Define Isomer Mixture ColumnScreen Column Screening (C18, Phenyl-Hexyl, PFP) Analyte->ColumnScreen Select diverse chemistries MobilePhaseScreen Mobile Phase Screening (Acetonitrile vs. Methanol) ColumnScreen->MobilePhaseScreen Test on promising columns Gradient Gradient Optimization (Slope & Time) MobilePhaseScreen->Gradient Select best solvent & column TempFlow Fine-Tuning (Temperature & Flow Rate) Gradient->TempFlow Refine peak shape & resolution Validation Method Validation (Robustness, Linearity, LOD/LOQ) TempFlow->Validation ParametersInterplay cluster_params Adjustable Parameters Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k') Retention->Resolution StationaryPhase Stationary Phase (e.g., PFP, Phenyl) StationaryPhase->Selectivity MobilePhase Mobile Phase (Solvent, Gradient, pH) MobilePhase->Selectivity MobilePhase->Retention Temperature Column Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency ParticleSize Particle Size (UPLC) ParticleSize->Efficiency

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Fluorothiophene Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a critical step. Fluorothiophene alcohols, a class of molecules with significant potential in drug discovery and organic electronics, present a unique analytical challenge. Their combination of a sulfur-containing aromatic ring, a hydroxyl group, and an electronegative fluorine atom leads to complex and often overlapping fragmentation patterns in mass spectrometry. This guide provides an in-depth comparison of the expected fragmentation behaviors of fluorothiophene alcohols under common mass spectrometric conditions, offering researchers a predictive framework for identifying and characterizing these compounds.

The Decisive Role of Fragmentation in Structural Isomerism

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] For organic molecules, the fragmentation pattern generated upon ionization is a veritable fingerprint, offering deep insights into the molecule's structure and connectivity.[2] When dealing with isomers of fluorothiophene alcohols, where the positions of the fluorine and alcohol substituents on the thiophene ring vary, understanding these fragmentation pathways is paramount for unambiguous identification.

This guide will focus primarily on Electron Ionization (EI), a hard ionization technique that induces reproducible and extensive fragmentation, ideal for structural analysis of relatively small, volatile molecules.[3] We will also discuss the utility of soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for obtaining complementary information.

Core Fragmentation Pathways: A Synthesis of Functional Group Chemistry

The mass spectral fragmentation of fluorothiophene alcohols is a composite of the characteristic behaviors of its constituent parts: the alcohol moiety, the thiophene ring, and the influence of the fluorine substituent.

The Signature of an Alcohol: Alpha-Cleavage and Dehydration

Alcohols undergo two primary and highly characteristic fragmentation pathways in the mass spectrometer.[4]

  • Alpha (α)-Cleavage: This is often the most dominant fragmentation route for alcohols.[5] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[6] This process results in the formation of a resonance-stabilized oxonium ion, which is often the base peak in the spectrum.[7] For primary alcohols, a characteristic peak at m/z 31, corresponding to the [CH₂OH]⁺ ion, is a strong indicator of this functional group.[1][8]

  • Dehydration: Alcohols can readily lose a molecule of water (H₂O, 18 Da), particularly in the presence of a suitable gamma-hydrogen.[9] This results in a peak at [M-18]⁺, which can be a prominent feature in the mass spectrum.[10][11]

Thiophene Ring Fragmentation: A Stable Heterocycle's Demise

The thiophene ring is an aromatic system, which generally leads to a relatively stable molecular ion.[12] However, under the high energy of EI, the ring can undergo fragmentation. The presence of sulfur is often indicated by a characteristic [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope.[13] Fragmentation of the thiophene ring itself can lead to a variety of smaller sulfur-containing ions. For substituted thiophenes, the fragmentation pattern is significantly influenced by the nature and position of the substituents.[14]

The Fluorine Factor: An Electronegative Influence

Fluorine, being the most electronegative element, exerts a strong inductive effect, which can influence bond strengths and the stability of resulting fragment ions.[15] While the carbon-fluorine bond is very strong, the presence of fluorine can stabilize adjacent carbocations.[15] Fragmentation of fluorinated compounds can involve the loss of a fluorine radical (F•) or neutral molecules like HF. It is important to note that fluorine is monoisotopic (¹⁹F), which simplifies spectral interpretation as it does not contribute to isotopic peak clusters.[16]

A Comparative Analysis of Fluorothiophene Alcohol Isomers

Let's consider two hypothetical isomers to illustrate the differences in their expected EI mass spectra: (5-fluoro-2-thienyl)methanol and (2-fluoro-5-thienyl)methanol .

Case Study 1: (5-fluoro-2-thienyl)methanol

The primary alcohol moiety in this isomer is expected to heavily influence the fragmentation pattern.

  • Alpha-Cleavage: The most probable fragmentation will be the cleavage of the bond between the thiophene ring and the CH₂OH group. This would result in the loss of a •CH₂OH radical (31 Da) to form a stable fluorothienyl cation, or the loss of the fluorothienyl radical to form the highly characteristic [CH₂OH]⁺ ion at m/z 31 . This latter peak is expected to be the base peak .

  • Molecular Ion Region: The molecular ion peak ([M]⁺) will be present, and a notable [M-1]⁺ peak due to the loss of a hydrogen atom from the alcohol is also likely.[17]

  • Thiophene Ring Fragmentation: Subsequent fragmentation of the fluorothienyl cation will likely involve the loss of HF or fragmentation of the ring itself.

Case Study 2: (2-fluoro-5-thienyl)methanol

While structurally similar, the position of the fluorine atom will subtly alter the fragmentation pathways.

  • Alpha-Cleavage: Similar to the first isomer, alpha-cleavage leading to the [CH₂OH]⁺ ion at m/z 31 is expected to be a major fragmentation pathway and likely the base peak .

  • Influence of Fluorine on Ring Fragmentation: The position of the fluorine atom will influence the subsequent fragmentation of the thiophene ring. The relative abundances of fragment ions resulting from ring cleavage may differ compared to the 5-fluoro isomer due to the different electronic environment.

Data Summary: Predicted Key Fragments
Fragment IonProposed StructureExpected m/z for (5-fluoro-2-thienyl)methanolExpected m/z for (2-fluoro-5-thienyl)methanolNotes
[M]⁺C₅H₅FOS⁺132132Molecular Ion
[M-H]⁺C₅H₄FOS⁺131131Loss of H• from alcohol
[M-OH]⁺C₅H₄FS⁺115115Loss of •OH radical
[M-CH₂O]⁺C₄H₃FS⁺102102Loss of formaldehyde
[M-CH₂OH]⁺C₄H₂FS⁺101101Loss of •CH₂OH radical
[CH₂OH]⁺CH₃O⁺31 31 Expected Base Peak from alpha-cleavage

Visualizing the Fragmentation Pathways

The following diagrams, rendered in DOT language, illustrate the predicted primary fragmentation pathways for (5-fluoro-2-thienyl)methanol.

M [(5-fluoro-2-thienyl)methanol]⁺˙ m/z 132 F1 [M-H]⁺ m/z 131 M->F1 - H• F2 [CH₂OH]⁺ m/z 31 (Base Peak) M->F2 α-cleavage F3 [C₄H₂FS]⁺ m/z 101 M->F3 α-cleavage

Caption: Predicted EI fragmentation of (5-fluoro-2-thienyl)methanol.

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This is the preferred method for analyzing volatile and thermally stable compounds like fluorothiophene alcohols.

  • Sample Preparation: Prepare a 1-10 ppm solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

For less volatile analogs or for obtaining molecular weight information with minimal fragmentation.

  • Sample Preparation: Prepare a 1 ppm solution of the analyte in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) compatible with the mobile phase.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (Positive ESI):

    • Ionization: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Full Scan (MS1): Scan from m/z 50-400 to identify the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS2): Isolate the [M+H]⁺ ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Sample_GC Sample Injection GC_Column Gas Chromatography Separation Sample_GC->GC_Column Ion_Source_EI Electron Ionization (70 eV) GC_Column->Ion_Source_EI Mass_Analyzer_GC Mass Analyzer (Scan m/z) Ion_Source_EI->Mass_Analyzer_GC Detector_GC Detection Mass_Analyzer_GC->Detector_GC Data_GC Mass Spectrum Detector_GC->Data_GC Sample_LC Sample Injection LC_Column Liquid Chromatography Separation Sample_LC->LC_Column Ion_Source_ESI Electrospray Ionization LC_Column->Ion_Source_ESI MS1 MS1: Isolate [M+H]⁺ Ion_Source_ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Analyze Fragments CID->MS2 Data_LC Tandem Mass Spectrum MS2->Data_LC

Caption: Generalized analytical workflows for fluorothiophene alcohols.

Conclusion and Future Outlook

The mass spectral fragmentation of fluorothiophene alcohols is a predictable yet nuanced process governed by the interplay of the alcohol, thiophene, and fluorine moieties. The dominant fragmentation pathway is anticipated to be alpha-cleavage of the alcohol group, leading to a characteristic base peak at m/z 31 for primary alcohols. Subtle differences in the fragmentation of the thiophene ring, influenced by the position of the fluorine substituent, can serve as diagnostic markers for distinguishing between isomers.

This guide provides a foundational framework for researchers working with this important class of compounds. Experimental verification using high-resolution mass spectrometry and isotopic labeling studies will further refine our understanding and enhance the confident identification of novel fluorothiophene derivatives.

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  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

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A Comparative Guide to the Crystal Structure of 5-Bromo-4-Fluorothiophen-2-yl Derivatives: Unraveling Intermolecular Interactions and Packing Polymorphism

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural nuances of heterocyclic compounds play a pivotal role in dictating their biological activity and material properties. Among these, thiophene-based molecules are of significant interest due to their diverse pharmacological profiles. This guide delves into the intricate world of the crystal structure analysis of 5-bromo-4-fluorothiophen-2-yl derivatives, a class of compounds with potential applications stemming from their unique electronic and steric characteristics.

The Significance of Crystal Structure Analysis

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, is fundamental to understanding a compound's physicochemical properties. For pharmaceutical applications, for instance, different crystalline forms (polymorphs) of the same active ingredient can exhibit significant variations in solubility, bioavailability, and stability, directly impacting drug efficacy and safety. In materials science, the crystal packing determines properties such as charge transport, optical behavior, and mechanical strength. Therefore, a detailed analysis of the crystal structure provides invaluable information for rational drug design and the engineering of novel materials.

Case Study: Crystal Structure of a 5-Bromothiophen-2-yl Derivative

To illustrate the principles of crystal structure analysis for the title compounds, we will examine the experimentally determined structure of a closely related molecule, 2-(5-bromothiophen-2-yl)acetonitrile . Although this compound lacks the 4-fluoro substituent, its analysis provides a solid foundation for understanding the structural contributions of the 5-bromothiophene core.

The crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile reveals a nearly planar arrangement of the non-hydrogen atoms[1]. The thiophene ring, a five-membered aromatic heterocycle, forms the core of the molecule. The bromine atom at the 5-position and the acetonitrile group at the 2-position are key functional groups that dictate the intermolecular interactions within the crystal lattice.

Intermolecular Interactions: The Architects of the Crystal Lattice

The packing of molecules in a crystal is governed by a delicate balance of attractive and repulsive non-covalent interactions. In the case of 2-(5-bromothiophen-2-yl)acetonitrile, several key interactions are observed:

  • Halogen Bonding: A significant feature of this crystal structure is the presence of Type I centrosymmetric Br⋯Br halogen interactions, with a distance of 3.582(1) Å[1]. Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. These interactions play a crucial role in directing the self-assembly of molecules in the solid state.

  • Hydrogen Bonding: Weaker C—H⋯N and C—H⋯S hydrogen bonds also contribute to the overall crystal packing[1].

  • π-Interactions: S⋯π interactions are also observed, further stabilizing the crystal lattice[1].

The interplay of these interactions results in a specific three-dimensional architecture. A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, indicates that while the Br⋯Br interactions are structurally significant, they constitute only 1.9% of all interatomic contacts, highlighting the collective importance of multiple weaker interactions in defining the crystal packing[1].

Comparative Analysis: The Influence of Fluorine and 2-Substituents

The introduction of a fluorine atom at the 4-position of the thiophene ring and the variation of the substituent at the 2-position are expected to have a profound impact on the crystal structure.

The Role of the 4-Fluoro Substituent

Fluorine is a highly electronegative atom with a small van der Waals radius. Its introduction into an aromatic ring can significantly alter the molecule's electronic properties and its capacity for intermolecular interactions.

  • Inductive Effect: The strong electron-withdrawing nature of fluorine will influence the electron distribution within the thiophene ring, affecting the nature of the σ-holes on the bromine and sulfur atoms and potentially modulating the strength of halogen and chalcogen bonds.

  • Dipole Moment: The C-F bond possesses a significant dipole moment, which will influence the electrostatic interactions within the crystal.

  • Hydrogen Bonding: While typically a weak hydrogen bond acceptor, the fluorine atom can participate in C—H⋯F interactions, which, although often considered weak, can collectively contribute to the stability of the crystal packing.

The Impact of 2-Position Derivatives

The functional group at the 2-position of the thiophene ring will be a primary determinant of the hydrogen bonding patterns and steric packing within the crystal.

2-SubstituentExpected Key Intermolecular InteractionsPotential Impact on Crystal Packing
-C(O)NH₂ (Carboxamide) Strong N—H⋯O hydrogen bonds, potentially N—H⋯S and C—H⋯O interactions.Formation of robust hydrogen-bonded networks, such as dimers or chains, which often lead to high melting points and low solubility.
-C(O)R (Ketone) C—H⋯O hydrogen bonds. The nature of the 'R' group will influence steric hindrance and potential for other interactions (e.g., π-π stacking if 'R' is aromatic).Can lead to a variety of packing motifs depending on the steric and electronic properties of the 'R' group.
-C(O)OR (Ester) Weaker C—H⋯O hydrogen bonds compared to amides.The flexibility of the ester group can lead to more complex packing arrangements and potential for polymorphism.
-SO₂NH₂ (Sulfonamide) Strong N—H⋯O hydrogen bonds, similar to carboxamides.Likely to form highly stable, hydrogen-bonded structures.

Experimental Protocols

Synthesis of 5-Bromo-4-fluorothiophen-2-yl Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow Thiophene Thiophene Step1 Bromination/Fluorination Thiophene->Step1 Intermediate1 Halogenated Thiophene Step1->Intermediate1 Step2 Functionalization at C2 Intermediate1->Step2 Product 5-Bromo-4-fluorothiophen-2-yl Derivative Step2->Product

A general synthetic workflow for 5-bromo-4-fluorothiophen-2-yl derivatives.

A common synthetic route starts with the regioselective halogenation of a thiophene precursor, followed by functionalization at the 2-position. For instance, a carboxylic acid derivative can be synthesized and then converted to amides, esters, or other functional groups.

Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (SCXD).

SCXD_Workflow Crystal Single Crystal Growth Step1 X-ray Diffraction Data Collection Crystal->Step1 Data Diffraction Pattern Step1->Data Step2 Structure Solution & Refinement Data->Step2 Structure Crystal Structure (Atomic Coordinates) Step2->Structure Step3 Structural Analysis Structure->Step3 Analysis Bond Lengths, Angles, Intermolecular Interactions Step3->Analysis

Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a melt.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, and then refined to best fit the experimental data.

  • Structural Analysis: The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Conclusion and Future Directions

The crystal structure analysis of 5-bromo-4-fluorothiophen-2-yl derivatives is a critical step in understanding their structure-property relationships. While experimental data for a comprehensive series of these compounds remains to be fully explored, this guide provides a foundational understanding of the key structural features and intermolecular interactions that govern their solid-state behavior.

Future research should focus on the synthesis and crystallographic characterization of a systematic series of these derivatives to build a robust database. This will enable the development of predictive models that can correlate structural features with biological activity and material properties, ultimately guiding the design of new and improved therapeutic agents and functional materials.

References

  • Lu, X., et al. (2014). [Provide specific reference details if available from searches - currently not available].
  • Naik, N., et al. (2015). [Provide specific reference details if available from searches - currently not available].
  • Blanco, M. M., et al. (2009). [Provide specific reference details if available from searches - currently not available].
  • Kanibolotsky, A. L., et al. (2009). [Provide specific reference details if available from searches - currently not available].
  • Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, E74, 189-192. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Identification of Regioisomers in Bromofluorothiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds.

Introduction: The Regioisomeric Challenge in Thiophene Chemistry

Thiophene derivatives are cornerstone building blocks in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The strategic introduction of both bromine and fluorine atoms onto the thiophene ring imparts unique physicochemical properties, modulating factors like metabolic stability, lipophilicity, and electronic behavior. However, the synthesis of these valuable intermediates, particularly through electrophilic substitution reactions, is often complicated by a lack of complete regioselectivity. This frequently results in a mixture of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents.

For the drug development professional, an uncharacterized regioisomeric mixture is an unacceptable liability. Different isomers can exhibit vastly different pharmacological activities, toxicological profiles, and pharmacokinetic properties. Therefore, the unambiguous structural elucidation of each isomer is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of the final product.

This guide provides a comprehensive, field-proven comparison of spectroscopic methodologies for the definitive identification and differentiation of bromofluorothiophene regioisomers. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering you to design robust analytical workflows for your own synthetic challenges.

The Synthetic Problem: A Case Study in Regioselectivity

A common route to bromofluorothiophenes is the electrophilic bromination of a fluorinated thiophene precursor. The fluorine atom, being an ortho-, para-director (though deactivating), guides the incoming electrophile. However, electronic and steric effects rarely afford a single product. For instance, the bromination of 3-fluorothiophene can theoretically yield three distinct regioisomers.

G cluster_reactants Reactants cluster_products Potential Regioisomeric Products 3FT 3-Fluorothiophene 3FT->mix NBS N-Bromosuccinimide (NBS) Acetic Acid NBS->mix Electrophilic Bromination P1 2-Bromo-3-fluorothiophene P2 5-Bromo-3-fluorothiophene P3 2,5-Dibromo-3-fluorothiophene mix->P1 Major/Minor mix->P2 Major/Minor mix->P3 Over-bromination

Caption: Synthetic pathway for the bromination of 3-fluorothiophene leading to potential regioisomers.

This synthetic reality necessitates powerful analytical techniques capable of resolving and identifying each component within the product mixture.

A Comparative Analysis of Spectroscopic Techniques

While several techniques can provide structural information, they are not equally suited for the challenge of differentiating regioisomers. The key is to select methods that are highly sensitive to the subtle changes in the local electronic environment caused by the different substituent positions.

TechniquePrincipleSuitability for Regioisomer DifferentiationKey StrengthsLimitations
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Excellent Provides unambiguous structural connectivity through chemical shifts and spin-spin coupling. ¹⁹F NMR is exceptionally sensitive to isomeric differences.[1]Lower sensitivity compared to MS; requires relatively pure samples for clear spectra.
GC-MS Separates volatile compounds based on their interaction with a stationary phase (GC), followed by mass-based detection (MS).Good to Excellent Excellent separation of isomers.[2] Provides molecular weight confirmation.Mass fragmentation patterns of regioisomers can be very similar or identical, making MS alone inconclusive.[3] Relies heavily on chromatographic resolution.
FT-IR/Raman Measures the absorption of infrared radiation, corresponding to molecular vibrations.Poor to Fair Confirms the presence of the thiophene ring and functional groups.Vibrational modes of regioisomers are often too similar to allow for confident differentiation without high-level computational modeling.[4][5]

The Verdict: A multi-technique approach is always prudent, but Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this specific application. Its ability to probe the precise electronic environment of each nucleus (¹H, ¹³C, and ¹⁹F) provides the most definitive and reliable data for structural elucidation.

Deep Dive: NMR Spectroscopy for Unambiguous Identification

The power of NMR lies in its multinuclear capability. By analyzing the spectra of ¹H, ¹³C, and, most critically, ¹⁹F, we can piece together a complete and validated molecular structure.

¹H and ¹³C NMR: The Foundational Data

The positions of the electronegative fluorine and bromine atoms create distinct electronic environments for the remaining protons and carbons on the thiophene ring. This results in unique patterns of chemical shifts and coupling constants for each regioisomer.[6]

  • Causality of Chemical Shifts: A proton or carbon nucleus closer to an electronegative substituent (F or Br) will be more "deshielded," causing its resonance to appear at a higher chemical shift (further downfield).

  • Symmetry as a Diagnostic Tool: Symmetrical isomers will exhibit fewer signals in their ¹³C NMR spectra than asymmetrical ones, providing an immediate and powerful clue to the substitution pattern.[7] For example, 2,5-dibromo-3-fluorothiophene would have a simpler ¹³C spectrum than 2,4-dibromo-3-fluorothiophene.

¹⁹F NMR: The Decisive Technique

Fluorine-19 is an exceptional NMR nucleus for several reasons: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[1] Most importantly, the ¹⁹F chemical shift is extremely sensitive to its molecular environment, with a very wide chemical shift range that magnifies the subtle electronic differences between regioisomers.[8][9]

  • Chemical Shift Dispersion: Regioisomers that may have closely spaced signals in their ¹H NMR spectra often show widely separated peaks in the ¹⁹F spectrum, making identification straightforward.

  • Spin-Spin Coupling: Fluorine couples to other nuclei, particularly ¹H and ¹³C. The magnitude of these coupling constants (J values) depends on the number of bonds separating the nuclei and their spatial relationship. Measuring these nJHF and nJCF values is crucial for confirming assignments. For instance, a 3JHF coupling constant is typically larger than a 4JHF coupling, allowing one to map the position of the fluorine relative to the ring protons.

Illustrative Data: Differentiating 2-Bromo-3-fluorothiophene vs. 5-Bromo-3-fluorothiophene

To illustrate, let's consider the expected NMR data for two potential isomers from our earlier synthesis.

Parameter2-Bromo-3-fluorothiophene5-Bromo-3-fluorothiopheneRationale for Difference
¹⁹F Chemical Shift ~ -125 ppm~ -115 ppmThe bromine atom's position relative to the fluorine significantly alters the fluorine's electronic environment, leading to a distinct chemical shift.
Ring Protons (¹H) H4 (~6.9 ppm), H5 (~7.2 ppm)H2 (~7.0 ppm), H4 (~6.8 ppm)The proton adjacent to bromine (H5 in isomer 1, H4 in isomer 2) is typically more deshielded.
¹H-¹⁹F Coupling 3J(H4-F) ~ 4-5 Hz, 4J(H5-F) ~ 1-2 Hz3J(H2-F) ~ 2-3 Hz, 3J(H4-F) ~ 4-5 HzThe magnitude of the three-bond coupling (3J) is a key identifier for adjacent H and F atoms.
¹³C Signals 4 distinct signals4 distinct signalsBoth are asymmetric, yielding four signals for the ring carbons.

Note: Chemical shift values are hypothetical and for illustrative purposes. They can vary based on solvent and other experimental conditions.

Workflow and Experimental Protocols

A self-validating system for isomer identification involves a logical flow of experiments, where each step confirms the last.

Overall Identification Workflow

Caption: Logical workflow for the synthesis, isolation, and unambiguous identification of regioisomers.

Protocol 1: High-Resolution NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality, quantitative NMR data suitable for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isomer.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free from residual water.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Instrument Setup (for a standard 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise (S/N) ratio.

    • Relaxation Delay (d1): Set to 5 seconds to ensure full relaxation for accurate integration.

  • ¹³C{¹H} NMR Data Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more to achieve adequate S/N, as ¹³C is an insensitive nucleus.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹⁹F NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: ~250 ppm. The exact range should be set based on expected chemical shifts for fluoroaromatics.

    • Number of Scans: 32-128 scans. ¹⁹F is a sensitive nucleus and requires fewer scans than ¹³C.

    • Decoupling: Acquire both proton-coupled and decoupled spectra. The coupled spectrum is essential for measuring J-couplings.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectra correctly.

    • Reference the spectra: TMS (0 ppm) for ¹H and ¹³C; CFCl₃ (0 ppm, external) is the standard for ¹⁹F.

    • Integrate ¹H and ¹⁹F signals and analyze multiplet patterns and coupling constants.

Protocol 2: GC-MS Analysis for Isomer Separation and Purity Check

This method is ideal for confirming the number of isomers in a mixture and verifying the purity of isolated fractions.[2]

  • Sample Preparation:

    • Prepare a stock solution of the sample (either the crude mixture or a purified fraction) at ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.

    • Create a working solution by diluting the stock solution to ~10-50 µg/mL.

  • GC-MS Instrument Setup:

    • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point for separating aromatic isomers.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Injection: 1 µL injection in splitless mode to maximize sensitivity.

    • Inlet Temperature: 250 °C.

  • GC Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Causality: This program starts at a low temperature to trap and focus analytes, while the ramp effectively separates compounds based on their boiling points and column interactions.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to determine the number of components and their relative abundance.

    • Analyze the mass spectrum for each separated peak to confirm the molecular weight (from the molecular ion peak) and compare fragmentation patterns.

Conclusion

The synthesis of substituted thiophenes is fundamental to progress in medicinal chemistry and materials science. The challenge of regioisomerism, however, is a persistent obstacle that demands a rigorous and systematic analytical approach. While techniques like GC-MS and FT-IR are valuable for separating mixtures and confirming functional groups, they lack the definitive structural resolving power required for this task.

The unambiguous identification of bromofluorothiophene regioisomers is most authoritatively achieved through a combination of multinuclear NMR experiments. The foundational data from ¹H and ¹³C NMR, when combined with the exceptional sensitivity and dispersion of ¹⁹F NMR, provides a self-validating system for complete structural elucidation. By understanding the causality behind the spectral data—how substituent position influences chemical shifts and coupling constants—researchers can move from uncertainty to absolute confidence in their molecular structures.

References

  • Zerbi, G., et al. Vibrational spectra of oligothiophenes as model of polythiophenes. Scilit. Available from: [Link]

  • 19Fluorine NMR. University of Ottawa. Available from: [Link]

  • Wodrich, M. D., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available from: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available from: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal. Available from: [Link]

  • Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. PubMed. Available from: [Link]

  • GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. Available from: [Link]

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Technical Guide: Validating Purity of (5-Bromo-4-fluorothiophen-2-yl)methanol via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of (5-Bromo-4-fluorothiophen-2-yl)methanol presents a specific challenge in pharmaceutical intermediate profiling: the molecule combines a high-boiling polar alcohol functionality with a thermally sensitive halogenated aromatic core. While HPLC-UV is the standard for assay potency, it often fails to identify volatile regioisomers or de-halogenated impurities critical for downstream coupling reactions (e.g., Suzuki-Miyaura).

This guide outlines a GC-MS validation strategy that prioritizes silylation derivatization . By converting the alcohol to its trimethylsilyl (TMS) ether, we lower the boiling point, prevent thermal degradation, and create a self-validating mass spectral fingerprint. This approach is superior for impurity profiling, offering structural elucidation that HPLC-UV cannot provide.

Strategic Comparison: Why GC-MS?

Before initiating the protocol, researchers must understand where GC-MS fits in the analytical triad.

FeatureGC-MS (Derivatized) HPLC-UV 1H-NMR
Primary Utility Impurity Profiling & ID Potency Assay (Quantitation)Structural Confirmation
Selectivity High (Mass spectral fingerprint distinguishes isomers)Medium (Relies on retention time)High (Structural)
Sensitivity High (ppm level detection of des-bromo impurities)MediumLow (>1% required for impurities)
Thermal Risk Mitigated via TMS derivatizationLow (Room temp analysis)None
Blind Spots Non-volatile salts/polymersCo-eluting peaks with similar UV absorptionTrace impurities overlapping solvent signals

Scientist’s Verdict: Use HPLC for the final assay value (purity %). Use GC-MS to validate that purity by proving the absence of specific side-products (e.g., des-fluoro analogs) that HPLC might miss.

Experimental Protocol: The Self-Validating Workflow

A. Sample Preparation (The Critical Step)

Direct injection of this alcohol (predicted b.p. >250°C) leads to peak tailing and thermal dehydration in the injector port. We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to create a volatile ether.

Reagents:

  • Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane) as a catalyst.

Protocol:

  • Weigh: 10 mg of sample into a 2 mL GC vial.

  • Dissolve: Add 1.0 mL of Anhydrous ACN.

  • Derivatize: Add 100 µL of BSTFA (with 1% TMCS).

  • Incubate: Cap and heat at 60°C for 30 minutes. Note: The solution must remain clear. Cloudiness indicates moisture contamination.

  • Cool: Allow to reach room temperature before injection.

B. GC-MS Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms or Rtx-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (20:1), 250°C. High split ratio protects the detector from silylation reagents.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • MS Source: Electron Impact (EI), 230°C.

  • Scan Range: 40–450 m/z.

Visualization: Method Logic & Workflow

The following diagram illustrates the decision matrix and workflow for validating this specific compound.

G Start Raw Material: This compound Solubility Solubility Check (ACN/DCM) Start->Solubility DirectInj Direct Injection? Solubility->DirectInj Deriv Derivatization (BSTFA + 1% TMCS) DirectInj->Deriv Required (Avoid Tailing) GC_Analysis GC-MS Analysis (DB-5ms Column) Deriv->GC_Analysis Peak_ID Peak Identification GC_Analysis->Peak_ID Br_Iso Check Br Isotope Pattern (1:1 ratio at M+ and M+2) Peak_ID->Br_Iso Frag_Check Check Fragmentation Loss of -CH3 (M-15) Loss of -OTMS Peak_ID->Frag_Check Valid VALIDATED STRUCTURE Br_Iso->Valid Pattern Matches Frag_Check->Valid Fragments Match

Caption: Workflow for converting the polar alcohol to a stable TMS-derivative for reliable GC-MS analysis.

Data Analysis & Interpretation

To validate the peak, you must confirm the mass spectral signature. The TMS derivative adds a mass of 72 Da (replacing H with Si(CH3)3).

Target Molecule: (5-Bromo-4-fluorothiophen-2-yl)methoxy-trimethylsilane.

The Isotope Fingerprint (Specificity)

The presence of Bromine (Br) and Sulfur (S) creates a unique pattern.

  • Bromine (79Br / 81Br): Look for two molecular ion peaks of nearly equal intensity separated by 2 amu.

    • If M+ is at m/z X, M+2 will be at m/z X+2 (approx 1:1 ratio).

  • Sulfur (32S / 34S): Adds a small "M+2" contribution, but the Br doublet dominates.

Fragmentation Logic
  • [M-15]+: Loss of a methyl group (-CH3) from the TMS tag. This is often the base peak in TMS derivatives.

  • [M-31]+: Loss of -OCH3 (less common, but possible).

  • [M-89]+: Loss of the -OTMS group (89 Da), leaving the stabilized thiophene cation.

Impurity Identification
  • Des-bromo impurity: Look for a peak with no Br isotope pattern (single M+ peak) eluting earlier.

  • Regioisomers: Isomers where Br/F positions are swapped will have identical mass spectra but slightly different retention times.

Validation Framework (ICH Q2 Aligned)

To formally validate this method, execute the following experiments.

ParameterMethodologyAcceptance Criteria
Specificity Inject: 1) Blank (ACN+BSTFA),[1] 2) Sample,[1][2][3][4][5] 3) Known Impurities (if avail).No interference at retention time of main peak. Mass spectrum must match reference.
Linearity Prepare 5 concentrations (e.g., 50% to 150% of target conc).R² > 0.990.[3]
Precision (System) 6 replicate injections of the standard.RSD < 5.0% (for impurities) or < 2.0% (for assay).
LOD / LOQ Dilute sample until Signal-to-Noise (S/N) is 3:1 (LOD) and 10:1 (LOQ).S/N ≥ 10 for LOQ.
Solution Stability Re-inject sample after 12 and 24 hours.No new peaks >0.1% (Confirms derivative stability).

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Sigma-Aldrich. BSTFA Derivatization Reagent Product Information.Link

  • Little, J. L.Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Alcohols. Journal of Chromatography A, 1999.
  • PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Compound Summary. (Analogous halogenated structures). Link

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Safety Operating Guide

(5-Bromo-4-fluorothiophen-2-yl)methanol: Operational Disposal & Handling Guide

[1]

Executive Summary

(5-Bromo-4-fluorothiophen-2-yl)methanol is a halogenated heteroaromatic intermediate often utilized in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its disposal requires strict adherence to halogenated waste protocols .[1][2] Improper disposal into non-halogenated streams or municipal drains poses severe regulatory risks (EPA/RCRA violations) and environmental hazards due to the persistence of the fluorinated motif and the potential generation of hydrofluoric acid (HF) and hydrobromic acid (HBr) upon uncontrolled combustion.

Immediate Action Directive:

  • Do NOT pour down the drain.[1][2][3]

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable (increases disposal cost).[1]

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1]

Part 1: Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal.[1][2] The combination of a reactive alcohol handle and a stable, halogenated ring dictates the waste stream.

PropertyDescriptionOperational Implication
Chemical Structure Thiophene ring with Br, F, and hydroxymethyl substituents.Halogenated Organic. Requires high-temperature incineration with scrubbers.[1]
Reactivity Primary alcohol; susceptible to oxidation.[1]Incompatible with Oxidizers. Risk of exothermic reaction or unstable intermediates.[1]
Stability Generally stable, but thiophenes can darken/polymerize over time.[1]Store waste in amber glass or opaque HDPE to prevent light-induced degradation.[1]
Hazards (GHS) Irritant (H315, H319, H335). Potential sensitizer.[1]Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory during waste transfer.[1]
Elemental Hazards Bromine (Br) & Fluorine (F). Combustion releases acidic gases (HBr, HF).[1] Strictly prohibited from trash/landfill.

Expert Insight: The presence of the Fluorine atom at the C4 position significantly increases the thermal stability of the ring compared to non-fluorinated analogs. Standard low-temp incineration may result in incomplete combustion.[1] Ensure your waste contractor utilizes Rotary Kiln Incineration capable of handling fluorinated organics.[1]

Part 2: Waste Stream Decision Logic

Use this logic flow to determine the correct waste container. Mis-segregation is the #1 cause of laboratory safety incidents and increased disposal costs.

Waste_Decision_TreeStartStart: Waste GenerationIs_PureIs the waste pure chemicalor mixed with solvents?Start->Is_PurePure_SolidPure Solid/LiquidIs_Pure->Pure_SolidPureMixed_SolventMixed in SolutionIs_Pure->Mixed_SolventSolutionStream_ASTREAM A:Solid Hazardous Waste(Halogenated)Pure_Solid->Stream_AContains_MetalsDoes it contain Heavy Metals?(e.g., Pd, Cu from catalysis)Mixed_Solvent->Contains_MetalsStream_BSTREAM B:Halogenated Solvent Waste(High BTU)Contains_Metals->Stream_BNo MetalsStream_CSTREAM C:Mixed Waste (Halogenated + Metal)*Requires Special Tagging*Contains_Metals->Stream_CYes (Catalyst Residue)

Figure 1: Waste Stream Classification Logic. Note that if the material was used in a metal-catalyzed coupling, it must be flagged for heavy metals to prevent contamination of fuel-blending streams.

Part 3: Operational Disposal Procedures
1. Container Selection & Preparation
  • Liquids (Solutions): Use High-Density Polyethylene (HDPE) carboys or safety cans.[1] Glass is acceptable but poses a breakage risk.[1]

    • Constraint: Ensure the container is rated for halogenated solvents (some cheap plastics degrade with long-term exposure to thiophenes).[1]

  • Solids (Pure Compound/Contaminated Wipes): Use a wide-mouth HDPE jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.[1][3]

2. The "Triple-Check" Protocol (Self-Validating System)

Before adding this compound to a central waste carboy, perform this check:

  • pH Check: Is the receiving carboy neutral (pH 5-9)? Reason: Acidic waste streams can react with thiophenes or liberate toxic gases.[1]

  • Oxidizer Check: Confirm the receiving container does NOT contain nitric acid, piranha solution, or concentrated peroxide.[1] Reason: The hydroxymethyl group is a reducing agent; mixing with oxidizers can cause rapid pressurization.

  • Halogen Check: Verify the container is marked "Halogenated."[1][4] Reason: Mixing into a "Non-Halogenated" drum (e.g., Acetone/Methanol only) will result in the rejection of the entire drum by the disposal facility, incurring significant fines.

3. Spill Management (Emergency Response)

If a spill occurs (>5 mL or >500 mg):

  • Evacuate & Ventilate: Clear the immediate area.[1][4][5] Thiophene derivatives have potent odors and respiratory irritant properties.[1]

  • PPE Up: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If aerosolized, use a half-mask respirator with organic vapor cartridges.[1]

  • Absorb: Do not use water.[1] Cover the spill with an inert absorbent (Vermiculite or Bentonite clay).[1]

    • Note: Do not use paper towels for large spills as they increase flammability surface area.[1]

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Organics." [1]

  • Clean: Wipe the surface with a soap/water solution, then dispose of the wipe in the solid hazardous waste.[1]

Part 4: Regulatory & Compliance Framework
RegulationClassificationCode/Note
US EPA (RCRA) Halogenated Organic F002 / F001 (if spent solvent mix) or D001 (Ignitable) depending on formulation.[1] If pure, treat as characteristic hazardous waste.[1]
Disposal Method Incineration Must be incinerated at >1000°C with secondary combustion and acid gas scrubbing (to capture HF/HBr).[1]
Segregation Critical Separate from "Fuel Blending" (Non-Hal) streams. Halogen content >1000 ppm disqualifies waste from standard fuel blending.[1]
References
  • United States Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes for Halogenated Solvents (F-List).[1] Available at: [Link]

  • National Institutes of Health (PubChem). Thiophene Safety & Hazards Summary.[1] Available at: [Link]

A Researcher's Guide to the Safe Handling of (5-Bromo-4-fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling (5-Bromo-4-fluorothiophen-2-yl)methanol, a halogenated thiophene derivative. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structurally similar molecules to provide a robust framework for its safe management in a laboratory setting.

Our expertise in chemical handling and safety protocols informs this comprehensive guide. We aim to build your trust by providing value beyond the product itself, ensuring that your research is not only groundbreaking but also conducted with the highest standards of safety.

Hazard Analysis: Understanding the Risks

This compound is a substituted thiophene, a class of heterocyclic compounds. The presence of bromine and fluorine atoms introduces specific hazards that must be addressed. Based on data from analogous compounds, such as (4-Bromothiophen-2-yl)methanol, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The methanolic functional group suggests that the compound may also share some toxicological properties with methanol, which is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs.[2][3][4]

Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE should be based on the specific tasks being performed.

Task Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Goggles with Side Shields- Laboratory Coat- N95 RespiratorTo prevent skin contact with the solid compound and inhalation of fine particles. Safety goggles provide essential protection against accidental eye exposure.
Dissolving in Solvents - Chemical-Resistant Gloves (Butyl rubber or Viton™ recommended for broad solvent compatibility)[5]- Chemical Splash Goggles and a Face Shield[5]- Chemical-Resistant Apron over a Laboratory Coat- Work within a certified chemical fume hoodThe use of solvents increases the risk of splashes and vapor inhalation. A face shield offers an additional layer of protection for the entire face.[5] A fume hood is mandatory to control solvent vapors.
Running Reactions and Work-up - Chemical-Resistant Gloves (task-specific)- Chemical Splash Goggles- Laboratory Coat- Flame-Resistant (FR) Lab Coat (if flammable solvents are used)Continuous protection is necessary throughout the experimental process. The choice of glove material should be guided by the solvents and reagents being used.
Handling Waste - Heavy-Duty Chemical-Resistant Gloves- Chemical Splash Goggles- Laboratory Coat or CoverallsWaste materials may still contain hazardous residues. Robust PPE is essential during the disposal process.
Glove Selection:

The choice of glove material is critical and depends on the solvents being used. Always consult a glove compatibility chart. For general handling of the solid, nitrile gloves offer good protection. When working with solvents, more robust options like butyl rubber or neoprene are recommended.[5] Gloves must be inspected for any signs of degradation before use and should be washed and dried thoroughly after handling the chemical.[6]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will significantly reduce the risk of exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose Dispose of Waste in Designated Containers decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.